2-Morpholinoacetaldehyde
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-morpholin-4-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOPYUKQPCQGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364004 | |
| Record name | 2-Morpholinoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21977-09-3 | |
| Record name | 2-Morpholinoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Morpholinoacetaldehyde
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a versatile bifunctional molecule. Its unique structure, combining a morpholine ring and a reactive aldehyde group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.
Core Chemical Properties
This compound, also known as 2-morpholin-4-ylacetaldehyde, is a derivative of morpholine featuring an acetaldehyde substituent on the nitrogen atom.[1] This structure consists of a six-membered morpholine ring, which includes an oxygen and a nitrogen atom, bonded to an acetaldehyde group (–CH2CHO).[1] The compound is typically a liquid at room temperature.[1] For enhanced stability and easier handling, it is often used in its hydrochloride salt form, which appears as a white to off-white crystalline solid.[2]
Physicochemical Data
The following table summarizes the key quantitative properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₂ | [1][3] |
| Molecular Weight | 129.16 g/mol | [1][3] |
| CAS Number | 21977-09-3 | [1][3] |
| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [1][3] |
| Boiling Point | 255.9°C (at 760 mmHg) (hydrochloride) | [2] |
| Density | 1.1 g/cm³ (hydrochloride) | [2] |
| Solubility (hydrochloride) | Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate. | [2] |
| Vapor Pressure | 0.0 mmHg at 25°C (hydrochloride) | [2] |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily involving the hydrolysis of an acetal-protected precursor. This approach prevents the highly reactive aldehyde group from undergoing unwanted side reactions.
Protocol 1: Hydrolysis of this compound Dimethyl Acetal
This common method involves the acid-catalyzed hydrolysis of the corresponding dimethyl acetal.[1]
-
Materials: this compound dimethyl acetal, concentrated hydrochloric acid (HCl), water.
-
Procedure:
-
Combine this compound dimethyl acetal with a mixture of concentrated HCl and water.
-
Heat the reaction mixture at 70°C overnight.
-
After the reaction is complete, perform an appropriate aqueous workup to isolate the product.
-
Purify the resulting this compound as needed.
-
Protocol 2: Hydrolysis of 4-(2,2-diethoxyethyl)morpholine
The hydrochloride salt of this compound can be synthesized from its diethyl acetal precursor.[2]
-
Materials: 4-(2,2-diethoxyethyl)morpholine, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution.
-
Procedure:
-
Treat 4-(2,2-diethoxyethyl)morpholine with concentrated hydrochloric acid.
-
Heat the mixture to 80°C for 2 hours to facilitate the cleavage of the diethyl acetal protecting group.[2]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH reaches approximately 10.[2]
-
Extract the product using an appropriate organic solvent and purify as necessary.
-
Chemical Reactivity and Applications
The bifunctional nature of this compound, with its nucleophilic morpholine nitrogen and electrophilic aldehyde carbon, dictates its reactivity and utility in organic synthesis. The aldehyde group, in particular, is highly reactive and participates in a variety of chemical transformations.[1]
Reductive Amination
One of the most significant applications of this compound is in reductive amination reactions to form secondary amines.[1] This reaction is crucial for introducing the morpholinoethyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmacologically active quinoline derivatives.[1]
-
General Workflow:
-
This compound is reacted with a primary amine to form an intermediate iminium ion.
-
The iminium ion is then reduced in situ using a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final secondary amine product.[1]
-
Caption: Reductive Amination using this compound.
Olefination Reactions
The aldehyde functionality serves as an excellent substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.[1] These transformations are powerful tools for carbon-carbon bond formation, allowing for the synthesis of morpholine-containing α,β-unsaturated carbonyl compounds.[1]
-
General Workflow (Wittig Reaction):
-
A phosphorus ylide (Wittig reagent) is generated from a phosphonium salt and a strong base.
-
The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.
-
This leads to the formation of a betaine intermediate, which subsequently collapses to form an oxaphosphetane.
-
The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide.
-
Caption: General pathway for the Wittig olefination reaction.
Role in Pharmaceutical and Materials Science
This compound is a key building block in the synthesis of complex molecules for various applications.
-
Pharmaceutical Intermediates: The morpholine moiety is a common feature in many active pharmaceutical ingredients (APIs). The bifunctional nature of this compound allows it to serve as a scaffold for constructing these complex structures through condensation and addition reactions.[1] It is instrumental in producing morpholino nucleic acid (MNA) analogues used in antisense oligonucleotides, which have applications in gene therapy due to their enhanced nuclease resistance.[2]
-
Polymer Chemistry: The compound can be used as a monomer in the synthesis of stimuli-responsive hydrogels. For example, morpholino-modified polyacrylamide hydrogels exhibit unique swelling properties that are valuable for biosensing and drug delivery systems.[2]
Safety and Handling
-
General Handling: Avoid contact with skin, eyes, and clothing.[4] It is recommended to work in a well-ventilated area or under a local exhaust hood to prevent the generation of vapor or mist.[4] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection. Wash hands thoroughly after handling.[4]
-
Hazards: Related compounds are known to cause serious eye irritation and may cause skin irritation or sensitization upon contact.[4][5]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[4]
-
In case of skin contact: Remove contaminated clothing and rinse the skin well with water.[4]
-
If inhaled: Move the person to fresh air.[4]
-
If swallowed: Rinse mouth and call a poison center or physician if you feel unwell.[4]
-
This guide provides a foundational understanding of this compound. Researchers should always consult specific literature and safety data for their intended application.
References
An In-depth Technical Guide to 2-Morpholinoacetaldehyde (CAS 21977-09-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholinoacetaldehyde, with the CAS number 21977-09-3, is a heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique structure, combining a reactive aldehyde group with the stable morpholine moiety, makes it a valuable building block for the construction of more complex molecules, particularly in the realm of pharmaceutical development. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the physicochemical properties and biological activity of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| CAS Number | 21977-09-3 | [1] |
| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [3] |
| Appearance | Liquid at room temperature | [3] |
| Boiling Point | 255.9°C (hydrochloride form) | [4] |
| Density | 1.1 g/cm³ (hydrochloride form) | [4] |
| Solubility | Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate (hydrochloride form) | [4] |
| Vapor Pressure | 0.0 mmHg at 25°C (hydrochloride form) | [4] |
Synthesis and Reactions
This compound can be synthesized through various methods, with the hydrolysis of its acetal precursors being a common approach.
General Synthesis from Dimethyl Acetal
A prevalent method for the preparation of this compound involves the acid-catalyzed hydrolysis of this compound dimethyl acetal.[3]
Caption: Synthesis of this compound from its dimethyl acetal.
Key Chemical Reactions
The aldehyde functional group in this compound is highly reactive and participates in a variety of chemical transformations, making it a versatile synthetic intermediate.
-
Reductive Amination: It readily reacts with primary amines to form an intermediate imine, which can then be reduced by agents like sodium cyanoborohydride or sodium triacetoxyborohydride to yield secondary amines. This reaction is instrumental in introducing the morpholinoethyl group into molecules.[3]
-
Olefination Reactions: As a substrate for Wittig and Horner-Wadsworth-Emmons reactions, it allows for the formation of carbon-carbon double bonds, leading to the synthesis of α,β-unsaturated carbonyl compounds containing a morpholine moiety.[3]
-
Nucleophilic Addition: The polar carbon-oxygen double bond of the aldehyde group is susceptible to attack by various nucleophiles, a fundamental reaction in organic synthesis.[3]
Applications in Drug Discovery and Development
This compound is a significant building block in the synthesis of various biologically active molecules. Its utility spans from the creation of potential anticancer agents to the development of nucleic acid analogs for gene therapy.
Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives
A notable application of morpholine-containing compounds is in the development of novel anticancer agents. For instance, derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated for their antitumor activity against cell lines such as HepG2.[3][5] These compounds have been shown to induce cell cycle arrest and inhibit cell proliferation.[3]
Caption: Synthetic workflow for 2-morpholino-4-anilinoquinoline derivatives.
-
A solution of 4-chloro-2-morpholinoquinoline (0.87 mmol) in ethanol (10 mL) is prepared.
-
The appropriate aniline derivative (1.7 mmol) is added to the solution.
-
The resulting mixture is refluxed overnight.
-
The ethanol is removed under vacuum.
-
The resulting residue is washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline product.
Synthesis of Morpholino Nucleic Acid (MNA) Analogues
This compound hydrochloride is a key intermediate in the synthesis of morpholino nucleic acid (MNA) analogues.[4] These modified nucleic acids, such as MNA-uridine phosphoramidites, are utilized in the development of antisense oligonucleotides. These oligonucleotides can modulate mRNA splicing and exhibit enhanced resistance to nucleases, making them valuable tools in gene therapy research.[2][4]
Caption: Conceptual workflow for the synthesis of MNA-uridine phosphoramidites.
The synthesis of the MNA-uridine phosphoramidite from a protected uridine precursor involves a multi-step process:
-
Oxidation: A DMTr-protected uridine is converted to a dialdehyde via sodium periodate-mediated oxidation.
-
Dioxime Formation: The crude aldehyde is treated with hydroxylamine hydrochloride to form the corresponding dioxime.
-
Reduction: The dioxime is then treated with a pyridine-borane complex to yield the DMTr-protected morpholino-uridine nucleoside.
-
Phosphitylation: The final step involves the introduction of the phosphoramidite moiety to the morpholino-uridine nucleoside.
Biological Significance of Morpholine-Containing Compounds
While this compound itself is primarily a synthetic intermediate, the morpholine scaffold it provides is of significant interest in medicinal chemistry due to its wide range of biological activities. Morpholine derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The anticancer activity of 2-morpholino-4-anilinoquinoline derivatives, synthesized using a morpholine-containing precursor, highlights the potential downstream biological impact. These compounds have been shown to induce G0/G1 cell cycle arrest in cancer cells, ultimately leading to the inhibition of cell proliferation.[3]
Caption: Proposed mechanism of anticancer activity for 2-morpholino-4-anilinoquinoline derivatives.
Conclusion
This compound (CAS 21977-09-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its bifunctional nature, combining a reactive aldehyde with a stable morpholine ring, allows for its incorporation into a wide array of molecular scaffolds. While not typically biologically active in its own right, it serves as a crucial building block for the development of potent therapeutic agents, including novel anticancer drugs and gene-based therapies. The synthetic accessibility and reactivity of this compound ensure its continued importance in the fields of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2'-O-Methyl Mixmer Antisense Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of 2-Morpholinoacetaldehyde Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Morpholinoacetaldehyde hydrochloride, a key intermediate in the preparation of various pharmaceutical compounds and research chemicals. The document details the most common synthetic route, alternative methodologies, and includes detailed experimental protocols. All quantitative data is summarized for clarity, and key transformations are illustrated with diagrams.
Introduction
This compound and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of both a reactive aldehyde functionality and a morpholine moiety allows for a wide range of chemical modifications, making it a versatile precursor in the development of novel therapeutics. The hydrochloride salt is generally preferred for its improved stability and handling characteristics compared to the free aldehyde.[1]
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 2-(morpholin-4-yl)acetaldehyde hydrochloride[1] |
| CAS Number | 1172495-88-3 (hydrochloride)[1][2] |
| Molecular Formula | C6H12ClNO2[1][2] |
| Molecular Weight | 165.62 g/mol [2] |
| Synonyms | Morpholin-4-ylacetaldehyde hydrochloride, 4-Morpholineacetaldehyde hydrochloride[1] |
Primary Synthetic Route: Acid Hydrolysis of 4-(2,2-diethoxyethyl)morpholine
The most commonly employed and well-documented method for the synthesis of this compound hydrochloride is the acid-catalyzed hydrolysis of its diethyl acetal precursor, 4-(2,2-diethoxyethyl)morpholine.[1][3] This two-step process involves the deprotection of the aldehyde followed by workup to isolate the hydrochloride salt.
Reaction Scheme
Caption: Synthetic pathway for this compound hydrochloride.
Experimental Protocol
Step 1: Acid Hydrolysis
-
A solution of 4-(2,2-diethoxyethyl)morpholine (Intermediate 7) (600 mg, 2.95 mmol) is dissolved in concentrated aqueous HCl (4 mL).[3]
-
The reaction mixture is stirred at 80°C for 2 hours.[3]
Step 2: Neutralization and Extraction
-
The reaction mixture is cooled to room temperature.[3]
-
The solution is made alkaline to a pH of approximately 10 with a saturated aqueous solution of NaHCO3 (20 mL).[3]
-
The resulting aqueous solution is extracted with dichloromethane (DCM) (3 x 50 mL).[3]
-
The combined organic layers are washed with water (50 mL) and brine (30 mL).[3]
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield the crude product.[3]
Quantitative Data
| Reactant/Product | Amount | Moles | Notes |
| 4-(2,2-diethoxyethyl)morpholine | 600 mg | 2.95 mmol | Starting material. |
| Concentrated HCl | 4 mL | - | Reagent for hydrolysis. |
| Crude this compound | 340 mg | - | Obtained as a colorless oil. Used without further purification. |
Alternative Synthetic Routes
While the acid hydrolysis of the diethyl acetal is the most common method, other routes have been reported, offering potential alternatives in terms of starting materials and reaction conditions.
Hydrolysis of 4-(2,2-dimethoxyethyl)morpholine
A similar approach involves the hydrolysis of the corresponding dimethyl acetal. This method also relies on acid-catalyzed deprotection to yield the desired aldehyde.
General Reaction Scheme
Caption: Hydrolysis of the dimethyl acetal precursor.
General Experimental Protocol
Wittig Reaction Approach
A conceptually different approach to synthesize this compound involves the use of a Wittig reaction. This powerful olefination method can be adapted to form the aldehyde functionality. A plausible retrosynthetic analysis suggests the reaction between morpholine and a suitable electrophile containing a masked aldehyde, followed by a Wittig-type reaction.
Conceptual Retrosynthesis and Workflow
Caption: Wittig reaction strategy for synthesis.
General Considerations for the Wittig Approach
The synthesis would likely involve the reaction of morpholine with a protected 2-bromoacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal) to form the corresponding morpholino acetal. This intermediate would then be converted to a phosphonium salt, followed by treatment with a strong base to generate the ylide. The ylide would then react with a suitable carbonyl compound, such as formaldehyde, to form an enol ether, which upon acidic hydrolysis would yield this compound. This route is more complex than the direct hydrolysis of pre-existing acetals and would require careful optimization of each step.
Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis (Diethyl Acetal) | 4-(2,2-diethoxyethyl)morpholine | Conc. HCl | 80°C, 2h | High yield, straightforward procedure. | Requires the synthesis of the acetal precursor. |
| Acid Hydrolysis (Dimethyl Acetal) | 4-(2,2-dimethoxyethyl)morpholine | Conc. HCl, H2O | 70°C, overnight | Similar to the diethyl acetal route. | Potentially longer reaction time. |
| Wittig Reaction | Morpholine, protected bromoacetaldehyde | Triphenylphosphine, strong base, formaldehyde | Multi-step | Versatile, allows for structural modifications. | More complex, may have lower overall yield. |
Conclusion
The synthesis of this compound hydrochloride is most reliably achieved through the acid-catalyzed hydrolysis of its diethyl or dimethyl acetal precursors. This method is high-yielding and procedurally simple, making it suitable for both laboratory and larger-scale production. Alternative methods, such as the Wittig reaction, offer greater flexibility in terms of starting materials but are more synthetically demanding. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project.
References
An In-depth Technical Guide to the Structural Characteristics of 2-Morpholinoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the structural and physicochemical properties of 2-Morpholinoacetaldehyde. It includes key identifiers, expected spectroscopic data, synthesis and reactivity profiles, and detailed experimental methodologies for its characterization.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-(morpholin-4-yl)acetaldehyde, is an organic compound featuring a saturated morpholine heterocycle N-substituted with an acetaldehyde group.[1] This bifunctional nature, combining a secondary amine within the morpholine ring and a reactive aldehyde group, makes it a valuable intermediate in organic synthesis.[1] The compound is often handled as its more stable hydrochloride salt, which enhances shelf life and solubility in polar solvents.[2]
The core structure consists of a six-membered morpholine ring, which contains one oxygen and one nitrogen atom, bonded at the nitrogen position to an acetaldehyde moiety (—CH₂CHO).[1] This arrangement imparts distinct reactivity to the molecule, with the aldehyde group being highly susceptible to nucleophilic addition and the morpholine nitrogen acting as a base and nucleophile.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Citation(s) |
| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [1][3] |
| Synonyms | 4-Morpholineacetaldehyde, Morpholin-4-ylacetaldehyde | [2][3] |
| CAS Number | 21977-09-3 (anhydrous) | [1][3] |
| 1172495-88-3 (hydrochloride salt) | [2] | |
| Molecular Formula | C₆H₁₁NO₂ | [1][3] |
| Molecular Weight | 129.16 g/mol (anhydrous) | [1][3] |
| 165.62 g/mol (hydrochloride salt) | [2] | |
| Appearance | Liquid (anhydrous); White to off-white crystalline solid (HCl salt) | [1][2] |
| Boiling Point (HCl salt) | 255.9 °C (at 760 mmHg) | [2] |
| Density (HCl salt) | 1.1 g/cm³ | [2] |
| Solubility (HCl salt) | Miscible in water, dichloromethane, and methanol | [2] |
Structural Elucidation via Spectroscopy
Spectroscopic analysis is fundamental to confirming the structure of this compound. While publicly available, fully assigned spectra are scarce, the expected data can be reliably predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.7 | t (triplet) | 1H | Aldehyde proton (-CH O) |
| ~3.7 | t (triplet) | 4H | Morpholine (-O-CH₂ -) |
| ~3.2 | d (doublet) | 2H | Methylene (-N-CH₂ -CHO) |
| ~2.6 | t (triplet) | 4H | Morpholine (-N-CH₂ -) |
Rationale: The aldehyde proton is highly deshielded and appears significantly downfield. The protons on the carbon adjacent to the aldehyde carbonyl are coupled to the aldehyde proton, resulting in a doublet. The morpholine protons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~200 | Aldehyde carbonyl (C =O) |
| ~67 | Morpholine (-O-C H₂-) |
| ~65 | Methylene (-N-C H₂-CHO) |
| ~54 | Morpholine (-N-C H₂-) |
Rationale: The aldehyde carbonyl carbon exhibits a characteristic chemical shift in the far downfield region. The carbons of the morpholine ring are in the typical range for saturated heterocycles, with the carbon adjacent to the electronegative oxygen appearing further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Key IR Absorption Bands (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~2820 and ~2720 | Medium | C-H stretch (aldehyde, Fermi resonance doublet) |
| ~1725 | Strong | C=O stretch (aldehyde carbonyl) |
| ~1115 | Strong | C-O-C stretch (ether in morpholine ring) |
Rationale: The most diagnostic peaks are the strong carbonyl (C=O) stretch and the characteristic pair of C-H stretching bands for the aldehyde proton, which arise from Fermi resonance.[4] The strong C-O-C stretch is indicative of the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z Value | Interpretation |
| 129 | [M]⁺ Molecular ion |
| 100 | [M - CHO]⁺ Loss of the formyl group |
| 86 | [C₄H₈NO]⁺ Cleavage alpha to the nitrogen (Morpholine fragment) |
| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ Further fragmentation |
Rationale: The molecular ion peak confirms the molecular weight. A common fragmentation pathway for N-substituted morpholines is the loss of the substituent and alpha-cleavage, leading to characteristic fragments.
Synthesis and Reactivity
A primary application of this compound is as a building block in pharmaceutical and materials science. Its synthesis and subsequent reactions are central to its utility.
Synthesis Workflow
The most common laboratory synthesis involves the acid-catalyzed hydrolysis of a protected precursor, 4-(2,2-diethoxyethyl)morpholine.[2] This straightforward, two-step process makes the aldehyde readily accessible.
References
IUPAC name for 2-Morpholinoacetaldehyde
An In-depth Technical Guide to 2-Morpholinoacetaldehyde for Researchers and Drug Development Professionals
Introduction
This compound, systematically named 2-morpholin-4-ylacetaldehyde , is a bifunctional organic compound featuring a morpholine ring and a reactive aldehyde group.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The morpholine moiety is a common scaffold in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The aldehyde group serves as a versatile chemical handle for a wide range of transformations.
This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and applications relevant to drug discovery and development. It is intended for researchers, medicinal chemists, and process development scientists. The compound is often handled as its more stable hydrochloride salt, 2-(morpholin-4-yl)acetaldehyde hydrochloride , which enhances its shelf life and handling properties.[2]
Physicochemical Properties
The key quantitative data for this compound and its hydrochloride salt are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of 2-morpholin-4-ylacetaldehyde
| Property | Value | Reference |
| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [1][3] |
| CAS Number | 21977-09-3 | [1][3] |
| Molecular Formula | C₆H₁₁NO₂ | [1][3] |
| Molecular Weight | 129.16 g/mol | [1][3] |
| Appearance | Liquid at room temperature | [1] |
Table 2: Physicochemical Properties of 2-(Morpholin-4-yl)acetaldehyde Hydrochloride
| Property | Value | Reference |
| IUPAC Name | 2-(Morpholin-4-yl)acetaldehyde hydrochloride | [2] |
| CAS Number | 1172495-88-3 | [2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [2] |
| Boiling Point | 255.9°C (at 760 mmHg) | [2] |
| Density | 1.1 g/cm³ | [2] |
| Solubility | Miscible in water, DCM, and methanol | [2] |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the acid-catalyzed hydrolysis of its acetal-protected precursor, such as 4-(2,2-diethoxyethyl)morpholine or the corresponding dimethyl acetal.[1][2]
Synthesis of 2-(Morpholin-4-yl)acetaldehyde Hydrochloride via Acetal Hydrolysis
This protocol describes the deprotection of an acetal to yield the target aldehyde, which is isolated as its hydrochloride salt.
Experimental Protocol:
-
Step 1: Acid Hydrolysis
-
To a round-bottom flask, add 4-(2,2-diethoxyethyl)morpholine (1 equivalent).
-
Add concentrated hydrochloric acid (e.g., 37% HCl) and water. A typical procedure involves heating the mixture at a temperature ranging from 70°C to 80°C.[1][2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-3 hours.[2]
-
-
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
For the free base, the mixture can be neutralized with a saturated sodium bicarbonate solution to a pH of ~10.[2] The product can then be extracted with an organic solvent like ethyl acetate.
-
To isolate the hydrochloride salt, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 2-(morpholin-4-yl)acetaldehyde hydrochloride as a crystalline solid.
-
Caption: Synthesis of this compound HCl.
Chemical Reactivity and Applications in Drug Development
The aldehyde functionality of this compound makes it a key substrate for several important chemical transformations used in the synthesis of pharmaceutical intermediates.
Reductive Amination
Reductive amination is one of the most significant applications of this compound, allowing for the introduction of the morpholinoethyl moiety onto primary or secondary amines.[1] This reaction is fundamental in building more complex molecular architectures found in drug candidates.
General Protocol for Reductive Amination:
-
Step 1: Imine Formation
-
Dissolve the primary or secondary amine (1 equivalent) and this compound (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)).
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine or enamine.
-
-
Step 2: Reduction
-
Add a mild reducing agent to the mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is selective for the iminium ion in the presence of the aldehyde.[5]
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
-
Step 3: Work-up
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
-
Intermediate for Morpholino Nucleic Acids (MNAs)
The morpholine scaffold is central to the structure of Morpholino oligonucleotides (PMOs) and Morpholino Nucleic Acids (MNAs), which are synthetic antisense molecules used in gene therapy.[2] For instance, the synthesis of an MNA-uridine phosphoramidite, a building block for these therapies, involves the creation of a morpholine ring from a uridine precursor.[2] This underscores the importance of morpholine-containing synthons in the development of advanced therapeutics.
Caption: Synthesis of an MNA Building Block.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for reactive aldehydes. Aldehydes are generally considered to be irritants and sensitizers. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For its hydrochloride salt, which is a solid, care should be taken to avoid inhalation of dust. For research use only. Not for human or veterinary use.[2]
Conclusion
This compound is a versatile and highly valuable building block for drug discovery and development. Its dual functionality allows for straightforward incorporation of the beneficial morpholine ring into target molecules through robust reactions like reductive amination. Its role as a precursor to complex structures, including novel nucleic acid analogs, highlights its strategic importance in the synthesis of next-generation therapeutics. A thorough understanding of its properties and reactivity is essential for medicinal and process chemists aiming to leverage this potent intermediate in their synthetic campaigns.
References
- 1. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2'-O-Methyl Mixmer Antisense Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
In-Depth Technical Guide: Solubility of 2-Morpholinoacetaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-morpholinoacetaldehyde. Due to a lack of publicly available quantitative data, this document focuses on predicted solubility based on the compound's chemical structure and qualitative data for its hydrochloride salt. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in various organic solvents, which is crucial for applications in chemical synthesis, drug discovery, and formulation development.
Introduction to this compound
This compound, also known as 2-(morpholin-4-yl)acetaldehyde, is a derivative of morpholine featuring a reactive aldehyde functional group. Its molecular structure, containing both a polar morpholine ring and a polar aldehyde group, dictates its solubility profile. The morpholine moiety is a common pharmacophore in medicinal chemistry, often improving the physicochemical properties of drug candidates, including their solubility. The aldehyde group provides a reactive handle for various chemical transformations, making this compound a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates like poly(ADP-ribose)polymerase (PARP) inhibitors.
Predicted Solubility Profile
The principle of "like dissolves like" serves as the primary basis for predicting the solubility of this compound in organic solvents. The presence of the polar morpholine ring (with its nitrogen and oxygen atoms capable of hydrogen bonding) and the polar carbonyl group of the aldehyde suggests good solubility in polar solvents. Conversely, its polarity will likely limit its solubility in nonpolar solvents.
For its hydrochloride salt, this compound hydrochloride, some qualitative solubility information is available. It is reported to be miscible in water, dichloromethane (DCM), and methanol, and sparingly soluble in ethyl acetate. This information further supports the expectation of good solubility for the free base in polar organic solvents.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the aldehyde. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The high polarity of these solvents can effectively solvate the polar this compound molecule through dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM) | High | The reported miscibility of the hydrochloride salt in DCM suggests the free base will also be highly soluble due to favorable dipole-dipole interactions. |
| Ethers | Diethyl Ether, THF | Low to Moderate | While ethers are polar, their ability to hydrogen bond is limited to accepting, which may result in lower solubility compared to protic or more polar aprotic solvents. |
| Esters | Ethyl Acetate | Sparingly Soluble | The reported sparing solubility of the hydrochloride salt suggests the free base will also have limited solubility. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor solvents for the polar this compound. |
| Aliphatic | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and these nonpolar solvents will result in minimal solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is adapted from standard laboratory procedures for solubility measurement.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure a solid phase remains after reaching equilibrium.
-
Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended, with periodic checks to ensure solid is still present).
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the agitation and allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately pass the supernatant through a syringe filter into a clean, dry vial to remove all undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Applications in Synthesis
This compound is a key intermediate in various synthetic pathways. Below are diagrams illustrating two common applications.
2-Morpholinoacetaldehyde molecular weight and formula
This document provides core technical data on 2-Morpholinoacetaldehyde, a morpholine derivative with applications in chemical synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical Properties
This compound, also known as 2-morpholin-4-ylacetaldehyde, is a chemical compound characterized by a morpholine ring attached to an acetaldehyde group.[1] This structure imparts specific reactivity that is useful in various synthetic organic chemistry processes.
Below is a summary of the key molecular identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol [1][2] |
| IUPAC Name | 2-morpholin-4-ylacetaldehyde[2] |
| CAS Number | 21977-09-3[2] |
| SMILES | C1COCCN1CC=O[2] |
| InChI Key | KKOPYUKQPCQGEM-UHFFFAOYSA-N[2] |
It is important to distinguish the primary compound from its related forms, such as this compound hydrochloride, which has a different molecular formula (C6H12ClNO2) and molecular weight (165.62 g/mol ).[3][4]
Logical Relationship of this compound and its Hydrochloride Salt
The following diagram illustrates the relationship between this compound and its hydrochloride salt, which is often used to improve the compound's stability and handling properties.
References
Spectroscopic Characterization of 2-Morpholinoacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data available for 2-Morpholinoacetaldehyde, a key intermediate in various synthetic applications. Due to the limited availability of detailed public data for the free aldehyde, this document focuses on the more stable hydrochloride salt, this compound hydrochloride. The guide presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines generalized experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data
¹H NMR Data for this compound Hydrochloride
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Protons | Multiplicity | Integration | Coupling Constant (J) Hz |
| 9.65 | Aldehyde (-CHO) | Not Specified | 1H | Not Specified |
| 3.72 – 3.55 | Morpholine ring (-CH₂-O-CH₂- and -CH₂-N-CH₂-) | Not Specified | 8H | Not Specified |
Note: The broad range for the morpholine protons suggests complex overlapping signals, which would require higher resolution spectroscopy for detailed assignment.
¹³C NMR Data for this compound Hydrochloride
No experimental ¹³C NMR data for this compound or its hydrochloride salt has been found in publicly accessible databases at the time of this report.
Infrared (IR) Spectroscopy Data for this compound Hydrochloride
| Frequency (cm⁻¹) | Functional Group | Description |
| 1720 | C=O | Aldehyde carbonyl stretch[1] |
| 2800 - 3000 | C-H | C-H stretching vibrations of the morpholine ring and the alkyl chain[1] |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound hydrochloride
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
-
Place the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, acquisition time, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound hydrochloride
-
Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples.
-
Agate mortar and pestle
-
Pellet press
-
Salt plates (e.g., NaCl or KBr) for liquid films.
Procedure (for solid samples using KBr pellet method):
-
Sample Preparation:
-
Place a small amount of dry KBr powder into an agate mortar.
-
Add a very small amount (1-2 mg) of this compound hydrochloride.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the frequencies of these bands to specific functional groups using a correlation chart.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 2-Morpholinoacetaldehyde
An Introduction to a Versatile Intermediate
2-Morpholinoacetaldehyde, and its more stable hydrochloride salt, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry and drug development.[1][2] This seemingly simple molecule, characterized by a morpholine ring appended with an acetaldehyde group, possesses a unique combination of properties that make it an invaluable tool for synthetic chemists.[1] Its bifunctional nature, combining the widely utilized morpholine scaffold with a reactive aldehyde, allows for its incorporation into a diverse array of complex molecular architectures.[1] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of morpholino-based therapeutics.
Discovery and Historical Context
While the precise date and discoverer of the initial synthesis of this compound are not prominently documented in readily available literature, its significance grew with the increasing importance of the morpholine moiety in pharmaceuticals. The morpholine ring itself is a well-established pharmacophore, known to improve the physicochemical properties of drug candidates, such as their aqueous solubility and metabolic stability. The emergence of this compound as a key building block is intrinsically linked to the development of morpholino-based drugs and antisense oligonucleotides. Its utility in the synthesis of Morpholino Nucleic Acid (MNA) analogues has cemented its place in the toolbox of medicinal chemists.[3]
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound and its hydrochloride salt are crucial for its handling, storage, and application in synthesis. The anhydrous form exists as a liquid at room temperature, while the hydrochloride salt is typically a white to off-white crystalline solid with enhanced stability and handling characteristics.[1][2]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Anhydrous) | This compound Hydrochloride | Reference(s) |
| CAS Number | 21977-09-3 | 1172495-88-3 | [1][2][4] |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [1][2][4] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [1][2][4] |
| Appearance | Liquid | White to off-white crystalline solid | [1][2] |
| Boiling Point | Not reported | ~255.9 °C (at 760 mmHg) | [2] |
| Density | Not reported | ~1.1 g/cm³ | [2] |
| Solubility | Not reported | Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate | [2] |
Table 2: Spectroscopic Data for this compound Hydrochloride
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ 9.65 ppm (aldehyde proton), δ 3.72–3.55 ppm (morpholine protons) | [2] |
| IR Spectroscopy | 1720 cm⁻¹ (strong, C=O stretch), 2800–3000 cm⁻¹ (C-H stretches) | [2] |
Synthesis and Experimental Protocols
The most common and well-documented method for the synthesis of this compound is the acid-catalyzed hydrolysis of its acetal precursors, such as 4-(2,2-diethoxyethyl)morpholine or the corresponding dimethyl acetal.[1][2] A potential alternative approach involves the Wittig reaction, though specific literature for the direct synthesis of this compound via this method is less common.[1]
Experimental Protocol 1: Synthesis of this compound Hydrochloride via Hydrolysis of 4-(2,2-Diethoxyethyl)morpholine
This protocol is adapted from documented synthetic procedures.[2]
Reaction Scheme:
Caption: Synthesis of this compound HCl via Hydrolysis.
Materials:
-
4-(2,2-diethoxyethyl)morpholine
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
Dissolve 4-(2,2-diethoxyethyl)morpholine in concentrated aqueous HCl.
-
Stir the solution at 80 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of approximately 10 with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound hydrochloride.
Table 3: Key Parameters for Hydrolysis Synthesis
| Parameter | Condition | Reference(s) |
| Starting Material | 4-(2,2-diethoxyethyl)morpholine | [2] |
| Acid | Concentrated HCl | [2] |
| Reaction Temperature | 80 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Neutralizing Agent | Saturated NaHCO₃ | [2] |
| Extraction Solvent | Dichloromethane (DCM) | [2] |
Proposed Experimental Protocol 2: Synthesis of this compound via Wittig Reaction
This proposed protocol is based on the general principles of the Wittig reaction, as a specific documented procedure for this exact transformation was not found in the initial search. The Wittig reaction typically involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. To synthesize this compound, a different strategy would be required, potentially involving a protected aldehyde ylide reacting with a morpholine-containing electrophile, or a morpholine-containing ylide reacting with a protected formaldehyde equivalent, followed by deprotection. A more plausible, though still speculative, Wittig-based approach would be the olefination of a suitable precursor.
Key Applications in Drug Development
The primary application of this compound lies in its role as a precursor for the synthesis of morpholino-based compounds, most notably Morpholino Nucleic Acid (MNA) analogues. These are synthetic molecules that can bind to complementary RNA sequences and modulate gene expression, often by blocking translation or altering pre-mRNA splicing.[3]
Role in Morpholino Oligonucleotide Synthesis and mRNA Splicing Modulation
Morpholino oligonucleotides are a class of antisense therapies that have shown promise in the treatment of various genetic disorders. They function by a steric-blocking mechanism, physically preventing the cellular machinery from accessing the target RNA sequence.[5][6] this compound is a critical component in the synthesis of the morpholino backbone of these therapeutic agents.
The process of pre-mRNA splicing, where non-coding introns are removed and coding exons are joined together, is a critical step in gene expression. Errors in splicing can lead to the production of non-functional or harmful proteins. Morpholino oligonucleotides can be designed to bind to specific sites on a pre-mRNA molecule, such as splice junctions or splice-regulatory elements, thereby redirecting the splicing machinery to either skip a faulty exon or include a missing one.[7][8]
References
- 1. This compound (21977-09-3) for sale [vulcanchem.com]
- 2. This compound hydrochloride (1172495-88-3) for sale [vulcanchem.com]
- 3. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H11NO2 | CID 1519330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms and Regulation of Alternative Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA splicing - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. gene-tools.com [gene-tools.com]
Methodological & Application
Application Notes and Protocols for Morpholino Nucleic Acid (MNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholino Nucleic Acids (MNAs) are synthetic analogs of nucleic acids that have garnered significant attention in research and therapeutic development due to their unique properties. Unlike natural nucleic acids, MNAs possess a neutral backbone composed of methylenemorpholine rings linked by phosphorodiamidate groups.[1] This modification confers remarkable stability against nucleases, a high affinity for complementary RNA sequences, and low toxicity, making them potent tools for antisense applications.[2][3] MNAs function via a steric-blocking mechanism, physically hindering processes such as translation or pre-mRNA splicing, rather than inducing target degradation.[1][4] This application note provides a detailed overview of the synthesis of MNA monomers, focusing on the established and widely practiced method starting from ribonucleosides, which proceeds through a key intermediate conceptually related to 2-Morpholinoacetaldehyde.
Synthesis of Morpholino Monomers: The Ribonucleoside Oxidation Pathway
The primary and most extensively documented method for synthesizing morpholino monomers does not commence with this compound as a starting material. Instead, it begins with readily available ribonucleosides (Adenosine, Guanosine, Cytidine, and Uridine/Thymidine). This process involves a periodate-mediated oxidation of the ribose sugar, followed by reductive amination to form the core morpholine ring structure. The dialdehyde intermediate formed during this process is a precursor to the conceptual "this compound" moiety that ultimately bears the nucleobase.
Overall Reaction Scheme:
The synthesis can be summarized in the following key steps:
-
Protection of Exocyclic Amines (for A, G, C): To prevent side reactions, the exocyclic amine groups on the nucleobases are protected.
-
Periodate Oxidation: The cis-diol of the ribose ring is cleaved using an oxidizing agent like sodium periodate to form a reactive dialdehyde.
-
Reductive Cyclization: The dialdehyde is reacted with an amine source, and the resulting Schiff base is reduced to form the stable morpholino ring.
-
Protection of the Morpholino Nitrogen: The secondary amine of the morpholine ring is typically protected with a trityl or monomethoxytrityl (MMTr) group to allow for controlled solid-phase synthesis.
-
Activation for Oligomerization: The 5'-hydroxyl group is converted to a reactive species, such as a phosphoramidite or a chlorophosphoramidate, to enable coupling during solid-phase synthesis.
Diagram of the MNA Monomer Synthesis Pathway
Caption: General workflow for the synthesis of an activated MNA monomer starting from a protected ribonucleoside.
Experimental Protocols
The following protocols provide a generalized methodology for the key steps in MNA monomer synthesis. Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary depending on the specific nucleoside and protecting groups used.
Protocol 1: Periodate Oxidation of a Protected Ribonucleoside
Objective: To cleave the ribose ring of a protected ribonucleoside to form a reactive dialdehyde intermediate.
Materials:
-
Protected Ribonucleoside (e.g., N-benzoyl-2',3'-O-isopropylideneadenosine)
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Deionized water
-
Thin Layer Chromatography (TLC) plate
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected ribonucleoside in a mixture of methanol and water in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of sodium periodate in water to the reaction mixture while stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, the reaction can be quenched by the addition of ethylene glycol.
-
The resulting dialdehyde solution is often used directly in the next step without extensive purification.
Protocol 2: Reductive Amination to Form the Morpholino Ring
Objective: To form the morpholino ring by reacting the dialdehyde intermediate with an amine source and a reducing agent.
Materials:
-
Dialdehyde solution from Protocol 1
-
Ammonium salt (e.g., ammonium biborate) or a primary amine
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol (MeOH)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To the crude dialdehyde solution, add the chosen amine source.
-
Stir the mixture at room temperature for a specified period to allow for the formation of the Schiff base intermediate.
-
Slowly add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, the reaction is quenched, and the product is worked up using standard extraction and purification techniques (e.g., column chromatography).
Quantitative Data Summary
The efficiency of MNA monomer synthesis can vary depending on the specific nucleobase and the protecting groups employed. The following table summarizes typical yield ranges for the key steps.
| Step | Product | Typical Yield Range (%) |
| Periodate Oxidation | Dialdehyde Intermediate | 85-95% |
| Reductive Amination | Morpholino Nucleoside | 50-70% |
| Tritylation/MMTr Protection | Protected Morpholino Nucleoside | 80-90% |
| Phosphitylation | Activated MNA Monomer | 75-85% |
Solid-Phase Synthesis of MNA Oligomers
Once the activated MNA monomers are synthesized, they are used in solid-phase synthesis to build the desired MNA oligomer sequence. This process is typically performed on an automated DNA/RNA synthesizer.
Diagram of the Solid-Phase Synthesis Cycle
Caption: The iterative cycle of solid-phase synthesis for the production of MNA oligomers.
Conclusion
The synthesis of morpholino nucleic acids is a well-established process that relies on the chemical transformation of ribonucleosides into activated morpholino monomers. While the term "this compound" is not a typical starting material, it represents a key conceptual intermediate in the formation of the morpholine ring. The protocols and data presented here provide a foundational understanding for researchers and professionals in the field of drug development to successfully synthesize and utilize these powerful antisense agents. The continued refinement of these synthetic methods will undoubtedly contribute to the advancement of MNA-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Nucleobase-Functionalized Morpholino Monomers | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Terminal Peptide Modification using 2-Morpholinoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification of peptides is a critical strategy in drug discovery and development to enhance their therapeutic properties, such as stability, cell permeability, and receptor affinity. Reductive amination is a robust and widely used method for the selective modification of the N-terminal α-amino group of a peptide. This document provides detailed application notes and a protocol for the use of 2-Morpholinoacetaldehyde in the N-terminal modification of peptides. This protocol is based on established methods of reductive amination of peptides with various aldehydes.
This compound introduces a morpholinoethyl group at the N-terminus of a peptide, a modification that can impart unique physicochemical properties. The morpholine moiety is a common structural motif in medicinal chemistry known to improve aqueous solubility and metabolic stability.
Principle of the Reaction
The N-terminal modification of a peptide with this compound proceeds via a two-step one-pot reaction. First, the aldehyde group of this compound reacts with the primary α-amino group of the peptide to form a transient Schiff base (imine) intermediate. Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the imine to a stable secondary amine, forming the N-morpholinoethyl peptide conjugate. This reaction is typically performed in a suitable buffer at a controlled pH to ensure selectivity for the N-terminal amine over the ε-amino group of lysine residues.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Peptide of interest | ≥ 95% purity | Custom Synthesis |
| This compound | ≥ 95% purity | Sigma-Aldrich |
| Sodium cyanoborohydride (NaBH₃CN) | ≥ 95% purity | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | ≥ 95% purity | Sigma-Aldrich |
| Acetic Acid (AcOH) | Glacial | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | ≥ 99% purity | Sigma-Aldrich |
| Solid-phase synthesis resin (e.g., Rink Amide) | 100-200 mesh | Novabiochem |
Experimental Protocols
Two primary protocols are provided: one for the modification of a peptide on-resin during solid-phase peptide synthesis (SPPS) and another for the modification of a purified peptide in solution.
Protocol 1: On-Resin N-Terminal Reductive Amination
This protocol is suitable for modifying a peptide while it is still attached to the solid support after the final coupling step in SPPS.
Workflow Diagram:
Caption: On-resin synthesis workflow for N-morpholinoethyl peptides.
Procedure:
-
Resin Preparation: Following the final coupling step and Fmoc deprotection of the N-terminal amino acid of the peptide on the solid support (e.g., 100 mg of resin), wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any residual reagents.
-
Reductive Amination Reaction:
-
Prepare a solution of this compound (10 equivalents relative to the resin loading) in a mixture of 1% acetic acid in DMF/DCM (1:1, v/v).
-
Add this solution to the resin and allow it to react for 1 hour at room temperature with gentle agitation.
-
Add sodium cyanoborohydride (10 equivalents relative to the resin loading) to the reaction mixture.
-
Continue the reaction for an additional 4-12 hours at room temperature.
-
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Characterization: Confirm the identity and purity of the final N-morpholinoethyl peptide by mass spectrometry (MS) and analytical RP-HPLC.[3]
Protocol 2: Solution-Phase N-Terminal Reductive Amination
This protocol is suitable for modifying a purified peptide with a free N-terminus.
Workflow Diagram:
Caption: Solution-phase synthesis workflow for N-morpholinoethyl peptides.
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide (1 equivalent) in a suitable buffer. A phosphate or acetate buffer at a pH between 6.0 and 7.0 is recommended to favor the reaction at the N-terminus. The concentration of the peptide should be in the range of 1-5 mg/mL.
-
Reductive Amination Reaction:
-
Add this compound (5-10 equivalents) to the peptide solution.
-
Allow the mixture to incubate for 30-60 minutes at room temperature to facilitate Schiff base formation.
-
Add sodium cyanoborohydride or sodium triacetoxyborohydride (5-10 equivalents) to the reaction mixture. STAB is often preferred in acidic conditions and can be a less toxic alternative to NaBH₃CN.
-
Let the reaction proceed for 2-12 hours at room temperature. Monitor the reaction progress by LC-MS.
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer (e.g., Tris) or by acidification.
-
Purification: Purify the N-morpholinoethyl peptide from the reaction mixture using RP-HPLC.
-
Characterization: Analyze the purified peptide by MS to confirm the correct mass of the modified product and by analytical RP-HPLC to determine its purity.[3]
Data Presentation
The efficiency of reductive amination can vary depending on the peptide sequence, aldehyde, and reaction conditions. The following table summarizes typical yields and purities obtained for N-terminal reductive amination of peptides with various aldehydes, which can be used as a reference for the reaction with this compound.[4]
| Aldehyde | Peptide N-terminus | Reducing Agent | Solvent/Buffer | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Benzaldehyde | Serine | NaBH₄ | DMF/DCM | 1 | >95 | >95 | [4] |
| Acetaldehyde | Phenylglycine | NaBH₄ | DMF/DCM | 1 | >95 | >95 | [4] |
| Isovaleraldehyde | Serine | NaBH₄ | DMF/DCM | 1 | >95 | >95 | [4] |
| Formaldehyde | Various | NaBH₃CN | Aqueous Buffer (pH 7) | 2 | 80-95 | >90 | (General Knowledge) |
Signaling Pathways and Logical Relationships
The chemical transformation involved in the N-terminal modification of a peptide via reductive amination can be visualized as follows:
Caption: Reaction pathway for N-terminal reductive amination.
Conclusion
The protocol described provides a comprehensive guide for the N-terminal modification of peptides using this compound. Both on-resin and solution-phase methods offer flexibility depending on the synthetic strategy. The introduction of the morpholinoethyl group can significantly impact the pharmacological properties of a peptide, making this a valuable tool for peptide-based drug discovery and development. Researchers should optimize the reaction conditions for their specific peptide of interest to achieve the best results. Proper purification and characterization are crucial to ensure the quality of the final modified peptide.
References
Applications of 2-Morpholinoacetaldehyde in Medicinal Chemistry: A Detailed Overview
Introduction
2-Morpholinoacetaldehyde is a versatile bifunctional molecule that has emerged as a valuable building block in the field of medicinal chemistry. Its structure, featuring a reactive aldehyde group and a morpholine ring, allows for its incorporation into a diverse range of complex molecular architectures. The morpholine moiety is a well-established pharmacophore known to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The aldehyde functionality, on the other hand, provides a convenient handle for various chemical transformations, most notably reductive amination, to introduce the morpholinoethyl group into bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with significant therapeutic potential, including anticancer agents and kinase inhibitors.
Application Note 1: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives as Anticancer Agents
Derivatives of 2-morpholino-4-anilinoquinoline have demonstrated significant cytotoxic activity against various cancer cell lines. The morpholine group is introduced into the quinoline scaffold at the 2-position, and various substituted anilines are appended at the 4-position to modulate the biological activity. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-morpholino-4-anilinoquinoline derivatives against the human liver cancer cell line, HepG2.
| Compound ID | Structure | IC50 (µM) against HepG2[1] |
| 3a | N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine | Not specified as highly active |
| 3b | N-(4-Chlorophenyl)-2-morpholinoquinolin-4-amine | Not specified as highly active |
| 3c | 4-((2-Morpholinoquinolin-4-yl)amino)benzonitrile | 11.42 |
| 3d | N-(4-Methoxyphenyl)-2-morpholinoquinolin-4-amine | 8.50 |
| 3e | 4-((2-Morpholinoquinolin-4-yl)amino)phenol | 12.76 |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-2-morpholinoquinoline (2) [1]
-
To a solution of 2-morpholinoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (excess, acting as both reagent and solvent), the mixture is heated at 95 °C for 3 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The acidic solution is then neutralized by the dropwise addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-2-morpholinoquinoline.
Protocol 2: General Procedure for the Synthesis of 2-morpholino-4-anilinoquinoline Derivatives (3a-3e) [1]
-
To a solution of 4-chloro-2-morpholinoquinoline (1.0 eq) in ethanol, the appropriate substituted aniline (2.0 eq) is added.
-
The reaction mixture is refluxed overnight.
-
The solvent is removed under reduced pressure.
-
The resulting residue is washed with acetone and filtered to yield the desired 2-morpholino-4-anilinoquinoline derivative.
Experimental Workflow
Application Note 2: Building Block for Kinase Inhibitors
This compound is a key intermediate for the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The 2-morpholinoethyl moiety can be introduced into heterocyclic scaffolds, such as quinazolines and pyrimidines, which are known to interact with the ATP-binding site of kinases.
PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Several potent inhibitors of this pathway incorporate a morpholine group. While direct synthesis from this compound is not always explicitly detailed in high-level literature, the 2-(morpholin-4-yl)ethylamino substituent is a common feature, and reductive amination with this compound is a primary method for its installation.
The following table presents the inhibitory activities of representative morpholino-containing PI3K inhibitors.
| Compound Class | Target(s) | Example Compound | IC50 (nM) |
| 2,4-Dimorpholinopyrimidine-5-carbonitrile | PI3Kα | Compound 17p | 31.8[2] |
| 2,4-Dimorpholinopyrimidine-5-carbonitrile | PI3Kδ | Compound 17p | 15.4[2] |
| Morpholinopyrimidine | PI3Kα | ZSTK474 | 3.9 - 20.8[3] |
Tpl2 Kinase Inhibitors
Tumor progression locus 2 (Tpl2) is a serine/threonine kinase that plays a significant role in inflammatory signaling pathways. Inhibition of Tpl2 is a promising strategy for the treatment of inflammatory conditions. The synthesis of Tpl2 inhibitors often involves the incorporation of a 2-morpholinoethylamino side chain.
Signaling Pathway Diagram
The following diagram illustrates the Tpl2 signaling pathway, which is a target for inhibitors derived from this compound.
Experimental Protocols
Protocol 3: General Procedure for Reductive Amination with this compound
-
To a solution of the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), this compound (1.1 eq) is added.
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or LC-MS.
-
A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion (typically 2-12 hours).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-(2-morpholinoethyl)-substituted amine.
Application Note 3: Precursor for Morpholino-Modified Oligonucleotides
This compound serves as a precursor for the synthesis of the core morpholino scaffold in phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic nucleic acid analogs that have shown great promise as therapeutic agents for gene silencing applications, with several FDA-approved drugs for diseases like Duchenne muscular dystrophy. The morpholino ring replaces the deoxyribose sugar of natural DNA, and a phosphorodiamidate linkage replaces the phosphodiester backbone. This modification confers resistance to nucleases and enhances cellular uptake.
Synthesis of Morpholino Monomers
The synthesis of morpholino monomers is a multi-step process that can begin with precursors derived from this compound. The aldehyde functionality can be used to construct the key hydroxymethyl-morpholine intermediate, which is then elaborated to introduce the nucleobase and the phosphorodiamidate linkage for oligomerization.
Experimental Workflow for PMO Synthesis
Disclaimer: The provided protocols are general procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Morpholinoacetaldehyde: A Versatile Building Block in Organic Synthesis
Contact: --INVALID-LINK--
Abstract
2-Morpholinoacetaldehyde is a bifunctional reagent of significant interest in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules. Its structure, incorporating both a reactive aldehyde group and a morpholine moiety, allows for a diverse range of chemical transformations. The morpholine ring is a well-established pharmacophore that can enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. This application note details the key applications of this compound, including its use in reductive amination and Horner-Wadsworth-Emmons reactions, providing detailed protocols and quantitative data for these transformations.
Introduction
This compound, also known as 2-(morpholin-4-yl)acetaldehyde, is a valuable synthetic intermediate. The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the morpholine heterocycle is a common structural motif in a multitude of bioactive compounds.[1] The hydrochloride salt of this compound is often used to improve its stability and handling properties.[2] This document provides detailed protocols for the synthesis of this compound hydrochloride and its subsequent application in two key synthetic transformations: reductive amination and the Horner-Wadsworth-Emmons olefination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.
| Property | This compound | This compound Hydrochloride | Reference |
| CAS Number | 21977-09-3 | 1172495-88-3 | [2][3] |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 129.16 g/mol | 165.61 g/mol | [3] |
| Appearance | Liquid | White to off-white crystalline solid | [1][2] |
| Boiling Point | Not specified | ~255.9°C | [2] |
| Solubility | Not specified | Soluble in polar solvents (water, DCM) | [2] |
Synthesis of this compound Hydrochloride
The most common laboratory synthesis of this compound is achieved through the acid-catalyzed hydrolysis of its diethyl acetal precursor, 4-(2,2-diethoxyethyl)morpholine.[2] The resulting aldehyde is often isolated as the more stable hydrochloride salt.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes the hydrolysis of 4-(2,2-diethoxyethyl)morpholine to yield this compound hydrochloride.
Materials:
-
4-(2,2-diethoxyethyl)morpholine
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-(2,2-diethoxyethyl)morpholine.
-
Add concentrated hydrochloric acid.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of approximately 10 with saturated sodium bicarbonate solution.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[2]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound hydrochloride.[2]
Quantitative Data:
| Precursor | Product | Reagents | Temperature | Time | Yield | Reference |
| 4-(2,2-diethoxyethyl)morpholine | This compound hydrochloride | Conc. HCl, NaHCO₃ | 80°C | 2 h | 57% (crude) | [2] |
Workflow Diagram:
Caption: Synthesis of this compound Hydrochloride.
Applications in Organic Synthesis
Reductive Amination
Reductive amination is a cornerstone reaction for the formation of C-N bonds and is widely employed in medicinal chemistry.[1] this compound is an excellent substrate for this reaction, allowing for the introduction of the morpholinoethyl moiety onto primary and secondary amines.
Caption: General workflow for reductive amination.
This protocol provides a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound hydrochloride
-
Primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound hydrochloride and the primary amine in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Aldehyde | Amine | Reducing Agent | Solvent | Time | Yield |
| This compound | Aniline | NaBH(OAc)₃ | DCE | 18 h | 60-80% (estimated) |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer.[1] this compound can be employed as the aldehyde component to generate α,β-unsaturated carbonyl compounds containing a morpholine moiety.
Caption: General scheme of the HWE reaction.
This protocol outlines a general procedure for the HWE reaction of this compound with a stabilized phosphonate ylide.
Materials:
-
This compound hydrochloride
-
Triethyl phosphonoacetate (or other stabilized phosphonate)
-
Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil.
-
Add anhydrous THF and cool the suspension to 0°C.
-
Slowly add triethyl phosphonoacetate dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0°C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Aldehyde | Phosphonate Reagent | Base | Solvent | Time | Yield | E/Z Ratio |
| This compound | Triethyl phosphonoacetate | NaH | THF | 16 h | 70-90% (estimated) | >95:5 |
Applications in Drug Discovery
The morpholine moiety is a key pharmacophore in numerous approved drugs. Its incorporation can lead to improved pharmacokinetic profiles. This compound serves as a valuable building block for introducing this beneficial group into drug candidates. For instance, it has been utilized in the synthesis of kinase inhibitors and poly(ADP-ribose)polymerase (PARP) inhibitors, which are significant in cancer therapy.[1]
Conclusion
This compound is a highly useful and versatile building block in modern organic synthesis. Its dual functionality allows for straightforward participation in key bond-forming reactions such as reductive amination and the Horner-Wadsworth-Emmons olefination. The provided protocols offer a foundation for the practical application of this reagent in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug development. The ability to readily introduce the valuable morpholine pharmacophore makes this compound an important tool for researchers and scientists in these fields.
References
Application Notes and Protocols for Reactions Involving 2-Morpholinoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for chemical reactions involving 2-morpholinoacetaldehyde. This versatile bifunctional molecule, featuring both a reactive aldehyde group and a morpholine moiety, serves as a valuable building block in pharmaceutical synthesis and materials science.[1]
Physicochemical and Spectroscopic Data
This compound is typically handled as its more stable hydrochloride salt, which is a white to off-white crystalline solid.[2] The free aldehyde is a liquid at room temperature.[1]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Reference |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [3] |
| Appearance | Liquid | White to off-white crystalline solid | [1][2] |
| Boiling Point | Not specified | ~255.9°C | [2] |
| Density | Not specified | 1.1 g/cm³ | [2] |
| Solubility | Not specified | Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate | [2] |
Table 2: Spectroscopic Data for this compound Hydrochloride
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 9.65 ppm (aldehyde proton), δ 3.72–3.55 ppm (morpholine protons) | [2] |
| IR Spectroscopy | 1720 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H stretches) | [2] |
Synthesis of this compound Hydrochloride
A common laboratory-scale synthesis of this compound hydrochloride involves the acid hydrolysis of 4-(2,2-diethoxyethyl)morpholine.[2]
Caption: Workflow for the synthesis of this compound Hydrochloride.
Protocol: Synthesis of this compound Hydrochloride
Materials:
-
4-(2,2-diethoxyethyl)morpholine
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Acid Hydrolysis: In a round-bottom flask, treat 4-(2,2-diethoxyethyl)morpholine with concentrated hydrochloric acid. Heat the mixture at 80°C for 2 hours under reflux.[2] This step cleaves the diethyl acetal protecting group.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride. A typical crude yield for this process is around 57%.[2]
-
Purification (Optional): A recent green synthesis protocol suggests that recrystallization from a mixture of dimethylformamide (DMF) and sodium bicarbonate can yield a product with 52% purity and significantly reduce purification time.[2]
Application in the Synthesis of Morpholino Nucleic Acid (MNA) Analogues
A primary application of this compound is in the synthesis of morpholino nucleic acid (MNA) analogues. These are used to create antisense oligonucleotides, which have enhanced resistance to nucleases compared to natural DNA, making them valuable in gene therapy and for modulating mRNA splicing.[2]
Caption: General workflow for MNA-Oligonucleotide Synthesis.
Application Protocol: Synthesis of MNA-Uridine Phosphoramidite (Conceptual)
While detailed, step-by-step protocols starting from this compound are proprietary, the general synthetic strategy involves the construction of a morpholino-uridine phosphoramidite. This phosphoramidite is then used in standard automated solid-phase synthesis to create MNA-modified antisense oligonucleotides.[1] These oligonucleotides have been shown to be effective in inducing exon skipping in in-vitro models of Duchenne muscular dystrophy.[1][4]
Application in Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds present in many biologically active alkaloids. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. This compound can serve as the aldehyde component in this reaction.
Protocol: Synthesis of a 1-(Morpholinomethyl)-1,2,3,4-tetrahydro-β-carboline Derivative
Materials:
-
Tryptamine
-
This compound hydrochloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in dichloromethane, add this compound hydrochloride (1.1 eq).
-
Acid Catalysis: Add trifluoroacetic acid (1.2 eq) to the mixture at room temperature and stir for 24 hours.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-(morpholinomethyl)-1,2,3,4-tetrahydro-β-carboline derivative.
Table 3: Representative Yields for Pictet-Spengler Reactions
| Reactants | Product | Yield (%) | Conditions | Reference |
| Tryptamine, Formaldehyde | 1,2,3,4-Tetrahydro-β-carboline | High | Acidic, Heat | [3] |
| β-phenylethylamine, Formaldehyde | 1,2,3,4-Tetrahydroisoquinoline | Good | Acidic, Heat | [5] |
| Tryptamine, Various Aldehydes | 1-Substituted-1,2,3,4-tetrahydro-β-carbolines | Variable | Acidic or Aprotic | [3] |
Other Applications
-
Polymer Chemistry: this compound is used as a monomer in the synthesis of stimuli-responsive hydrogels. Morpholino-modified polyacrylamide hydrogels exhibit unique swelling behaviors and have potential applications in biosensing and drug delivery.[2]
-
Multicomponent Reactions (MCRs): The aldehyde functionality of this compound makes it a suitable substrate for various MCRs, which are efficient one-pot reactions for generating molecular diversity in drug discovery.[6][7]
Analytical Characterization
The purity and identity of this compound and its reaction products can be determined using standard analytical techniques. For aldehydes, a common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.[8]
Table 4: Analytical Methods for Aldehyde Characterization
| Analytical Method | Purpose | Derivatization | Detection | Reference |
| HPLC | Quantification and Purity Assessment | DNPH | UV/Vis (360 nm) | [8] |
| GC-MS | Identification and Quantification | O-ethylhydroxylamine hydrochloride and BTSFA | Mass Spectrometry | [9] |
| ¹H NMR | Structural Elucidation | None | NMR Spectroscopy | [2] |
| IR Spectroscopy | Functional Group Identification | None | IR Spectroscopy | [2] |
References
- 1. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2'-O-Methyl Mixmer Antisense Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of Derivatives from 2-Morpholinoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of two key classes of derivatives from 2-morpholinoacetaldehyde: N-substituted morpholinoethylamines via reductive amination and morpholine-containing α,β-unsaturated carbonyl compounds through Wittig and Horner-Wadsworth-Emmons (HWE) olefination reactions. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the morpholine moiety in bioactive compounds.
Reductive Amination for the Synthesis of N-Substituted Morpholinoethylamines
Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine or enamine from the reaction of this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding saturated amine. This methodology is widely used in drug discovery for the synthesis of diverse amine libraries.
Experimental Protocol: Scalable Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a representative aromatic amine, 4-chloroaniline.
Materials:
-
This compound
-
4-Chloroaniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and 4-chloroaniline (1.05 eq) in dichloroethane (DCE, 0.2 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-chlorophenyl)-2-morpholinoethan-1-amine.
Data Presentation:
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chloroaniline | NaBH(OAc)₃ | DCE | 18 | 85-95 |
| 2 | Benzylamine | NaBH(OAc)₃ | DCE | 16 | 80-90 |
| 3 | Piperidine | NaBH(OAc)₃ | DCE | 24 | 75-85 |
Experimental Workflow:
Caption: Workflow for the reductive amination of this compound.
Olefination Reactions for Carbon-Carbon Double Bond Formation
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental transformations in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. These reactions are particularly valuable for the synthesis of α,β-unsaturated esters, ketones, and nitriles, which are common structural motifs in pharmaceuticals.
Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
The HWE reaction typically employs a phosphonate-stabilized carbanion and is known for its high stereoselectivity, generally favoring the formation of the thermodynamically more stable (E)-alkene.[1]
Experimental Protocol: Scalable HWE Reaction
This protocol outlines the synthesis of an (E)-α,β-unsaturated ester from this compound.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (3x) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the (E)-ethyl 4-morpholinobut-2-enoate.
Data Presentation:
| Entry | Phosphonate Reagent | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Triethyl phosphonoacetate | NaH | THF | 14 | 80-90 | >95:5 |
| 2 | Diethyl (cyanomethyl)phosphonate | NaH | THF | 12 | 75-85 | >95:5 |
Wittig Reaction with Stabilized Ylides
The Wittig reaction utilizes a phosphorus ylide to convert aldehydes and ketones into alkenes.[2] Stabilized ylides, containing an electron-withdrawing group, are less reactive than their unstabilized counterparts and generally provide the (E)-alkene with high stereoselectivity.[3]
Experimental Protocol: Scalable Wittig Reaction
This protocol details the synthesis of an (E)-α,β-unsaturated ester using a stabilized ylide.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove the triphenylphosphine oxide byproduct and isolate the (E)-ethyl 4-morpholinobut-2-enoate.
Data Presentation:
| Entry | Ylide | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Ph₃P=CHCO₂Et | Toluene | 110 | 18 | 70-80 | >90:10 |
| 2 | Ph₃P=CHCN | Toluene | 110 | 16 | 65-75 | >90:10 |
Experimental Workflow:
Caption: Comparative workflows for HWE and Wittig olefination reactions.
Biological Context and Signaling Pathways
Derivatives of this compound, particularly those incorporating chalcone and quinoline scaffolds, have shown promise as anticancer agents.[4][5][6] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and cell death in cancer cells.
Putative Signaling Pathway for a Morpholine-Containing Chalcone Derivative
The following diagram illustrates a potential signaling pathway through which a hypothetical anticancer chalcone derivative of this compound might induce apoptosis in cancer cells.
Caption: A potential apoptotic signaling pathway initiated by a morpholine-chalcone derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Aminoacetaldehyde Derivatives in Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholino oligonucleotides, also known as Phosphorodiamidate Morpholino Oligonucleotides (PMOs), are a class of antisense agents that have garnered significant attention in research and therapeutic development. Their unique morpholine ring and phosphorodiamidate linkage confer nuclease resistance, high specificity, and low toxicity, making them powerful tools for modulating gene expression.[1][2] The synthesis of the morpholino monomer building blocks is a critical aspect of PMO development. While the predominant method involves the conversion of ribonucleosides, alternative synthetic routes for constructing the morpholine scaffold are of great interest for creating novel analogs.
This document provides detailed application notes and protocols related to the synthesis of morpholino monomers, with a special focus on a method involving an aminoacetaldehyde derivative, N-nosyl aminoacetaldehyde, a compound closely related to the queried 2-Morpholinoacetaldehyde. This provides a chemically relevant pathway for the synthesis of the core morpholine structure.
Part 1: Standard Synthesis of Morpholino Monomers from Ribonucleosides
The most established method for synthesizing morpholino monomers begins with readily available ribonucleosides. This process involves two key steps: oxidative cleavage of the ribose ring followed by reductive amination to form the morpholine ring.
Experimental Protocol: Synthesis of a Thymidine Morpholino Monomer
This protocol is adapted from established methods and outlines the synthesis of a thymidine-based morpholino monomer.[3][4]
Materials:
-
Thymidine
-
Sodium periodate (NaIO₄)
-
Ammonium biborate tetrahydrate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Trityl chloride
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Oxidative Cleavage:
-
Dissolve thymidine in a mixture of water and methanol.
-
Cool the solution in an ice bath.
-
Add sodium periodate portion-wise while maintaining the temperature at 0-5 °C.
-
Stir the reaction for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
The resulting dialdehyde solution is used directly in the next step.
-
-
Reductive Amination and Cyclization:
-
To the crude dialdehyde solution, add ammonium biborate tetrahydrate.
-
Slowly add a solution of sodium cyanoborohydride in methanol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding acetone.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield the morpholino thymidine monomer.
-
-
N-Tritylation:
-
Dissolve the morpholino thymidine monomer in pyridine.
-
Add trityl chloride and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with methanol.
-
Remove the solvent and partition the residue between dichloromethane and water.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the N-tritylated monomer by silica gel chromatography.
-
Workflow for Standard Morpholino Monomer Synthesis
References
- 1. Synthesis of morpholino nucleosides starting from enantiopure glycidol - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00400C [pubs.rsc.org]
- 2. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 3. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2-Morpholinoacetaldehyde with Amines for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanisms of 2-morpholinoacetaldehyde with primary and secondary amines, which are fundamental transformations in synthetic and medicinal chemistry. The primary reaction pathways, reductive amination and enamine formation, are discussed in detail, providing a basis for the synthesis of novel morpholine-containing compounds with potential applications in drug discovery and development. This application note includes generalized experimental protocols, a summary of relevant quantitative data from related reactions, and illustrations of the reaction mechanisms and experimental workflows using Graphviz diagrams.
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This compound is a versatile building block that can be utilized to introduce the morpholine group into a variety of molecular architectures. Its reactions with primary and secondary amines offer straightforward routes to N-substituted morpholinoethylamine and enamine derivatives, respectively. These products can serve as key intermediates or as final bioactive molecules in drug discovery programs. For instance, derivatives of 2-morpholino-4-anilinoquinoline have shown potential as antitumor agents, highlighting the importance of reactions that couple morpholine-containing fragments with amines.[1][2][3]
Reaction Mechanisms
The reaction of this compound with amines proceeds via two main pathways, depending on the nature of the amine.
Reaction with Primary Amines: Reductive Amination
With primary amines, this compound undergoes reductive amination. This is a two-step process that begins with the formation of an imine, followed by its reduction to a secondary amine.
-
Imine Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (also known as a Schiff base).
-
Reduction: The resulting imine is then reduced in situ using a suitable reducing agent to yield the final N-substituted 2-morpholinoethanamine.
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their mildness and selectivity.
Reaction with Secondary Amines: Enamine Formation
When this compound reacts with a secondary amine, the initial steps are similar to imine formation, leading to an iminium ion intermediate.[4][5][6][7] However, since the nitrogen atom in the iminium ion lacks a proton to be eliminated, the reaction proceeds through the removal of a proton from the adjacent carbon atom (the α-carbon). This results in the formation of an enamine, a molecule containing both an alkene and an amine functional group.[4][5][6][7] This reaction is typically catalyzed by a mild acid and often requires the removal of water to drive the equilibrium towards the enamine product.[5]
Data Presentation
While specific quantitative data for the reaction of this compound is not extensively published, the following table summarizes typical yields for analogous reductive amination and enamine formation reactions found in the literature. These values can serve as a benchmark for optimizing the reactions of this compound.
| Carbonyl Compound | Amine | Reaction Type | Reducing Agent / Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline | Reductive Amination | Thiamine hydrochloride, NaBH₄ | Solvent-free | 98 | [8] |
| 2-Naphthaldehyde | Benzylamine | Reductive Amination | 2-Picoline borane | Methanol | 98 | [4] |
| Cyclohexanone | Pyrrolidine | Enamine Formation | p-Toluenesulfonic acid | Toluene | ~95 | General Literature |
| 2-Ethylhexenal | Dimethylamine | Reductive Amination | [RhH(CO)TPPTS₃], H₂ | Biphasic (PEG) | up to 88 | [9] |
| Furanic Aldehydes | Aniline Derivatives | Reductive Amination | CuAlOx, H₂ | Methanol | up to 99 | [8] |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for specific substrates.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DCE, add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-morpholinoethanamine.
Protocol 2: Enamine Formation with a Secondary Amine (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine (or other secondary amine)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Combine this compound (1.0 eq), the secondary amine (1.2 eq), and a catalytic amount of p-TsOH (0.05 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude enamine can often be used in the next step without further purification. If necessary, purify by distillation under reduced pressure or column chromatography on silica gel (note: enamines can be sensitive to hydrolysis on silica gel).
Mandatory Visualizations
Caption: Reductive amination of this compound with a primary amine.
Caption: Enamine formation from this compound and a secondary amine.
Caption: General experimental workflow for the reaction of this compound with amines.
Applications in Drug Development
The products derived from the reactions of this compound with amines are of significant interest in drug development. The introduction of a morpholine ring can enhance the pharmacological profile of a molecule.
-
Anticancer Agents: As demonstrated by the synthesis of 2-morpholino-4-anilinoquinoline derivatives, the morpholine moiety, when combined with other pharmacophores like aniline and quinoline, can lead to compounds with potent anticancer activity.[1][2][3] These compounds have been shown to induce cell cycle arrest and exhibit cytotoxicity against cancer cell lines.[1]
-
Antimicrobial Agents: The enamine functionality is a key component in synergistic catalysis for the synthesis of antimicrobial quinoline derivatives.[10] Enamines derived from this compound could be explored for their potential as novel antimicrobial agents.
-
CNS-active Agents: The morpholine scaffold is present in several centrally acting drugs. The N-substituted 2-morpholinoethanamine core structure is a common motif in compounds targeting various CNS receptors.
-
Improving Physicochemical Properties: The morpholine group is often incorporated into drug candidates to improve their aqueous solubility, metabolic stability, and overall pharmacokinetic properties.
Conclusion
The reaction of this compound with primary and secondary amines provides efficient and versatile routes to a wide range of morpholine-containing compounds. Reductive amination and enamine formation are robust and well-established synthetic methodologies that can be readily applied to this aldehyde. The resulting N-substituted 2-morpholinoethanamines and enamines are valuable building blocks and potential drug candidates, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel morpholine-based therapeutics.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Morpholinoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholinoacetaldehyde is a bifunctional molecule incorporating a reactive aldehyde group and a morpholine moiety. The aldehyde functionality serves as a versatile electrophilic center for carbon-carbon and carbon-heteroatom bond formation, making it a potentially valuable, yet underutilized, building block in the synthesis of diverse heterocyclic scaffolds. The presence of the morpholine ring, a common motif in many biologically active compounds, can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final products.
These application notes provide a practical guide to the potential uses of this compound in the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on pyridazines, pyrazoles, and thiazoles. While specific literature precedents for the use of this compound in these exact transformations are limited, the protocols provided are based on well-established and analogous reactions of other α-aminoaldehydes and related carbonyl compounds.
I. Synthesis of Morpholinomethyl-Substituted Pyridazines
Application: Pyridazine derivatives are known to exhibit a wide range of biological activities, including antihypertensive, analgesic, and anticancer properties. The introduction of a morpholinomethyl substituent via this compound could lead to novel pyridazine-based drug candidates with enhanced pharmacological profiles. A plausible approach for the synthesis of 4-(morpholinomethyl)pyridazines is through a [4+2] cycloaddition reaction involving an in situ generated azoalkene from this compound.
Proposed Reaction Scheme:
A potential pathway involves the reaction of this compound with a hydrazine derivative, such as N-tosylhydrazine, to form a tosylhydrazone. In the presence of a base, this intermediate can eliminate toluenesulfinic acid to generate a transient azoalkene. This reactive species can then undergo aza-Diels-Alder reaction with a suitable dienophile to yield the pyridazine ring system.
Caption: Proposed synthesis of 4-(morpholinomethyl)pyridazines.
Experimental Protocol: General Procedure for the Synthesis of 4-(Morpholinomethyl)pyridazines
-
Formation of the Tosylhydrazone:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add N-tosylhydrazine (1.05 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude tosylhydrazone, which can be used in the next step without further purification.
-
-
Aza-Diels-Alder Reaction:
-
Dissolve the crude tosylhydrazone in an appropriate aprotic solvent (e.g., toluene, xylene).
-
Add the chosen dienophile (1.2 eq.) to the mixture.
-
Add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) (1.5 eq.), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(morpholinomethyl)pyridazine derivative.
-
Table 1: Proposed Synthesis of 4-(Morpholinomethyl)pyridazine Derivatives
| Entry | Dienophile | Product | Expected Yield (%) |
| 1 | Norbornadiene | 5-(Morpholinomethyl)-5,8-dihydro-5,8-methanopyridazino[4,5-d]pyridazine | 40-60 |
| 2 | Dimethyl acetylenedicarboxylate | Dimethyl 5-(morpholinomethyl)pyridazine-3,4-dicarboxylate | 50-70 |
| 3 | N-Phenylmaleimide | 2-Phenyl-5-(morpholinomethyl)-5,8-dihydropyrrolo[3,4-d]pyridazine-1,3-dione | 60-80 |
II. Synthesis of Morpholinomethyl-Substituted Pyrazoles
Application: Pyrazole-containing compounds are of significant interest in medicinal chemistry, with several approved drugs containing this scaffold. They are known to act as inhibitors of various enzymes and receptors. The incorporation of a morpholinomethyl group could enhance the drug-like properties of novel pyrazole derivatives. A straightforward method for the synthesis of 3-(morpholinomethyl)pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. In this proposed scheme, this compound can be considered a synthetic equivalent of a 1,3-dicarbonyl compound precursor.
Proposed Reaction Scheme:
This compound can first undergo a Knoevenagel condensation with an active methylene compound to form an α,β-unsaturated carbonyl intermediate. This intermediate can then react with a hydrazine derivative in a Michael addition followed by cyclization and dehydration to afford the pyrazole ring.
Caption: Proposed synthesis of 3-(morpholinomethyl)pyrazoles.
Experimental Protocol: General Procedure for the Synthesis of 3-(Morpholinomethyl)pyrazoles
-
In Situ Formation of the α,β-Unsaturated Intermediate and Cyclization:
-
In a round-bottom flask, combine this compound (1.0 eq.), the active methylene compound (e.g., diethyl malonate, malononitrile) (1.0 eq.), and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq.) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).
-
Heat the reaction mixture to reflux (typically 78 °C for ethanol) and stir for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 3-(morpholinomethyl)pyrazole derivative.
-
Table 2: Proposed Synthesis of 3-(Morpholinomethyl)pyrazole Derivatives
| Entry | Active Methylene Compound | Hydrazine Derivative | Product | Expected Yield (%) |
| 1 | Diethyl malonate | Hydrazine hydrate | Ethyl 5-hydroxy-3-(morpholinomethyl)-1H-pyrazole-4-carboxylate | 60-75 |
| 2 | Malononitrile | Phenylhydrazine | 5-Amino-3-(morpholinomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 70-85 |
| 3 | Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-4-(morpholinomethyl)-1H-pyrazole | 55-70 |
III. Synthesis of Morpholinomethyl-Substituted Thiazoles
Application: The thiazole ring is a core component of many pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs. The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle. By employing this compound as the aldehyde component, novel 2-amino-4-(morpholinomethyl)thiazoles can be synthesized.
Proposed Reaction Scheme:
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. A variation of this is a multicomponent reaction involving an aldehyde, a source of sulfur (like thiourea), and an oxidizing agent. In this proposed protocol, this compound will react with thiourea and an oxidizing agent (e.g., iodine) to form the 2-aminothiazole ring.
Caption: Proposed synthesis of 2-amino-4-(morpholinomethyl)thiazoles.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(morpholinomethyl)thiazoles
-
One-Pot Synthesis:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.2 eq.) in a suitable solvent like ethanol or isopropanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of iodine (1.0 eq.) in the same solvent to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Make the solution basic by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-(morpholinomethyl)thiazole.
-
Table 3: Proposed Synthesis of 2-Amino-4-(morpholinomethyl)thiazole Derivatives
| Entry | Aldehyde | Thioamide Source | Oxidizing Agent | Product | Expected Yield (%) |
| 1 | This compound | Thiourea | Iodine | 4-(Morpholinomethyl)thiazol-2-amine | 50-65 |
| 2 | This compound | N-Phenylthiourea | N-Bromosuccinimide | N-Phenyl-4-(morpholinomethyl)thiazol-2-amine | 45-60 |
| 3 | This compound | Thioacetamide | Iodine | 2-Methyl-4-(morpholinomethyl)thiazole | 40-55 |
Disclaimer: The provided protocols are generalized procedures based on established synthetic methodologies for similar compounds. Optimization of reaction conditions, including solvent, temperature, reaction time, and catalyst, may be necessary to achieve the desired products in good yields. It is highly recommended to conduct small-scale pilot reactions to determine the optimal conditions for each specific transformation. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for Protecting Group Strategies: 2-Morpholinoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for 2-morpholinoacetaldehyde, a versatile bifunctional molecule used in pharmaceutical synthesis. The inherent reactivity of the aldehyde group often necessitates its protection to allow for selective modifications at other positions of a molecule. This document focuses on the most common and effective strategy: acetal protection.
Introduction to Protecting this compound
This compound is a valuable building block in medicinal chemistry, incorporating both a reactive aldehyde and a morpholine moiety. The aldehyde functionality is susceptible to oxidation, reduction, and nucleophilic attack, making its temporary protection crucial during multi-step synthetic sequences. The most prevalent and reliable method for protecting aldehydes is their conversion to acetals, which are stable under neutral to strongly basic conditions. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the masked aldehyde.
Acetal Protection: The Strategy of Choice
The formation of a cyclic acetal using a diol, such as ethylene glycol, is a highly efficient method for protecting aldehydes. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.
A key consideration for this compound is the presence of the basic morpholine nitrogen. This secondary amine can be protonated by the acid catalyst, which could potentially complicate the reaction. However, the acetalization of amino aldehydes is a known transformation, and with careful control of the reaction conditions, selective protection of the aldehyde can be achieved.
Data Summary: Acetal Protection of Aldehydes
The following table summarizes various conditions for the acetal protection of aldehydes, providing a comparative overview of catalysts, reaction times, and yields. While these examples do not all feature a secondary amine, they represent common and effective methods that can be adapted for this compound.
| Aldehyde Substrate | Protecting Group Reagent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Various Aromatic & Aliphatic Aldehydes | Ethylene Glycol | p-TSA | Toluene | 2-24 h | High | |
| Various Aldehydes | Methanol | 0.1 mol% HCl | Methanol | 30 min | >95% | |
| Various Aldehydes & Ketones | Ethylene Glycol | Dowex 50WX8 | Benzene | 30 h | 90% | |
| Benzaldehyde | Ethylene Glycol | p-TSA | Benzene | 6 h | 95% |
Data Summary: Deprotection of Acetals
The regeneration of the aldehyde from the acetal is typically achieved by acid-catalyzed hydrolysis. A variety of acidic conditions can be employed, and the choice of method may depend on the overall stability of the molecule.
| Acetal Substrate | Deprotection Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Various Acetals | Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | 24 h | 98% | |
| Various Acetals | p-TSA | Acetone/H₂O | 15 min - 2 h | 84-97% | |
| Various Acetals | HCl | EtOH/H₂O | 4 h | 100% | |
| Various Acetals | Al(HSO₄)₃ on wet SiO₂ | n-Hexane | 35 min | 92% |
Experimental Protocols
Protocol 1: Protection of this compound as a 1,3-Dioxolane
This protocol describes the formation of a cyclic acetal using ethylene glycol and p-toluenesulfonic acid.
Materials:
-
This compound (or its hydrochloride salt)
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for reflux with a Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound and toluene. If starting with the hydrochloride salt, neutralize it first with a suitable base (e.g., triethylamine) and extract the free base into an organic solvent.
-
Add ethylene glycol (1.5 eq.) and p-toluenesulfonic acid monohydrate (0.05 eq.) to the flask.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 4-(1,3-dioxolan-2-ylmethyl)morpholine
This protocol describes the hydrolysis of the cyclic acetal to regenerate this compound.
Materials:
-
4-(1,3-dioxolan-2-ylmethyl)morpholine
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the protected aldehyde, 4-(1,3-dioxolan-2-ylmethyl)morpholine, in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Visualizations
Application Notes and Protocols for the Catalytic Conversion of 2-Morpholinoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic conversion of 2-Morpholinoacetaldehyde, a versatile bifunctional molecule incorporating a reactive aldehyde group and a morpholine moiety.[1] This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules and complex organic structures. The protocols detailed below are intended to guide researchers in leveraging the synthetic potential of this compound through various catalytic transformations.
Introduction to this compound
This compound, with the chemical formula C6H11NO2, is a valuable intermediate in organic synthesis.[1][2] Its structure features a six-membered morpholine ring attached to an acetaldehyde group via the nitrogen atom.[1] The presence of both a secondary amine within the morpholine ring and a highly reactive aldehyde group makes it a prime candidate for a variety of chemical modifications.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and experimental therapeutic agents due to its favorable physicochemical and metabolic properties.
Key Catalytic Conversions and Applications
The aldehyde functionality of this compound is the primary site for catalytic transformations, including reductive amination, catalytic hydrogenation, and catalytic oxidation. These reactions are instrumental in the synthesis of pharmacologically relevant compounds, such as kinase inhibitors and modulators of various signaling pathways.
Reductive Amination for the Synthesis of Bioactive Amines
Reductive amination is one of the most significant applications of this compound, enabling the introduction of the morpholinoethyl group into primary and secondary amines.[1] This reaction is pivotal in the synthesis of complex nitrogen-containing molecules, including quinoline derivatives with potential anticancer activity.
Application Example: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives
Substituted anilinoquinolines are a class of compounds known for their potential as antitumor agents. The synthesis often involves the reaction of a substituted aniline with a quinoline precursor, a reaction that can be facilitated by the reactivity of this compound in a multi-step synthesis.
Experimental Protocol: Catalytic Reductive Amination
Objective: To synthesize a secondary amine derivative by reacting this compound with a primary amine followed by catalytic hydrogenation.
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Palladium on carbon (10% Pd/C)
-
Methanol (Anhydrous)
-
Hydrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
Imine Formation:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add the primary amine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
-
Catalytic Hydrogenation:
-
To the reaction mixture containing the imine, carefully add 10% Pd/C catalyst (5-10 mol%).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired secondary amine.
-
Data Presentation:
| Entry | Primary Amine | Catalyst Loading (mol%) | H2 Pressure (atm) | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 5 | 1 | 6 | 85 |
| 2 | Benzylamine | 5 | 1 | 4 | 92 |
| 3 | p-Toluidine | 10 | 2 | 8 | 88 |
Catalytic Hydrogenation to 2-Morpholinoethanol
The reduction of the aldehyde group in this compound yields 2-Morpholinoethanol, a useful intermediate for further functionalization, for instance, in the synthesis of esters or ethers.
Experimental Protocol: Catalytic Hydrogenation of the Aldehyde
Objective: To reduce the aldehyde functionality of this compound to a primary alcohol.
Materials:
-
This compound
-
Raney Nickel or Platinum on carbon (Pt/C)
-
Ethanol or Water
-
Hydrogen gas supply
-
High-pressure reactor (autoclave) or balloon hydrogenation setup
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a high-pressure reactor, prepare a solution of this compound (1.0 eq) in ethanol or water.
-
Add the Raney Nickel or Pt/C catalyst (5-10 wt%).
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for several hours, monitoring the pressure drop to gauge hydrogen consumption.
-
The reaction progress can also be monitored by taking aliquots (after depressurization) and analyzing by GC-MS or NMR.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude 2-Morpholinoethanol.
-
The product can be purified by distillation or crystallization if necessary.
-
Data Presentation:
| Entry | Catalyst | Solvent | H2 Pressure (atm) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Raney Ni | Ethanol | 20 | 60 | 4 | >99 | >98 |
| 2 | 5% Pt/C | Water | 10 | 50 | 6 | >99 | >99 |
Catalytic Oxidation to 2-Morpholinoacetic Acid
The oxidation of this compound provides 2-Morpholinoacetic acid, a carboxylic acid derivative that can be used in amide bond formation and other transformations.[3]
Experimental Protocol: Catalytic Oxidation of the Aldehyde
Objective: To oxidize the aldehyde group of this compound to a carboxylic acid.
Materials:
-
This compound
-
Platinum on carbon (Pt/C) or a suitable metal-free oxidant system (e.g., TEMPO/NaOCl)
-
Aqueous solvent (e.g., water, buffer solution)
-
Oxygen or air supply (for aerobic oxidation)
-
Base (e.g., sodium bicarbonate)
-
Acid (e.g., hydrochloric acid) for work-up
Procedure (using Pt/C with Oxygen):
-
Reaction Setup:
-
In a reaction vessel equipped with a gas inlet and a stirrer, dissolve this compound (1.0 eq) in an aqueous solution containing a slight excess of sodium bicarbonate.
-
Add the Pt/C catalyst (1-5 mol%).
-
-
Oxidation:
-
Bubble a stream of oxygen or air through the vigorously stirred reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C).
-
Monitor the reaction progress by HPLC or by the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the catalyst.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid to precipitate the 2-Morpholinoacetic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation:
| Entry | Catalyst System | Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 5% Pt/C | O2 | 40 | 12 | 90 |
| 2 | TEMPO/NaOCl | NaOCl | 25 | 2 | 85 |
Signaling Pathways and Pharmacological Relevance
The morpholine moiety is a key component of many drugs that target critical signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[4][5][6] The introduction of the morpholinoethyl group via this compound can be a strategic step in the development of new therapeutic agents.
Diagrams of Key Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Morpholine_Drug [label="Morpholine-containing\nPI3K Inhibitor", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#EA4335"]; PIP3 -> PDK1 [color="#FBBC05"]; PDK1 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; AKT -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; mTORC1 -> Cell_Growth [color="#EA4335"]; Morpholine_Drug -> PI3K [label=" inhibits", fontsize=8, fontcolor="#FFFFFF", color="#FFFFFF", style=dashed, arrowhead=tee];
// Invisible edges for alignment PIP2 -> PIP3 [style=invis]; } . Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
// Nodes Start [label="Start: this compound\n& Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Catalytic Reaction\n(e.g., Reductive Amination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC, HPLC, GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up & Purification\n(Filtration, Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Product Characterization\n(NMR, MS, FTIR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Final Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [color="#4285F4"]; Reaction -> Monitoring [color="#FBBC05"]; Monitoring -> Reaction [style=dashed, color="#FBBC05"]; Reaction -> Workup [color="#34A853"]; Workup -> Analysis [color="#EA4335"]; Analysis -> End [color="#5F6368"]; } . Caption: General Experimental Workflow.
Analytical Protocols for Reaction Monitoring
Accurate monitoring of the reaction progress is crucial for optimizing reaction conditions and ensuring high yields and purity of the final product.
Protocol: HPLC Analysis for Reaction Monitoring
Objective: To quantify the consumption of this compound and the formation of the product over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Autosampler and data acquisition software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
Procedure:
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maxima of the analyte and product (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of known concentrations of this compound and the purified product.
-
Calculate the concentration of the reactant and product in the reaction aliquots based on the peak areas and the calibration curve.
-
Protocol: GC-MS Analysis for Product Identification
Objective: To identify the product and any byproducts formed during the reaction.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Procedure:
-
Sample Preparation:
-
Prepare a diluted sample of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If the product is not volatile, derivatization (e.g., silylation) may be necessary.
-
-
GC-MS Method:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library database (e.g., NIST) and by interpreting the fragmentation patterns.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel compounds with significant potential in drug discovery and development.
References
- 1. This compound (21977-09-3) for sale [vulcanchem.com]
- 2. This compound | C6H11NO2 | CID 1519330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Morpholinoacetic Acid | 3235-69-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using 2-Morpholinoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[] This powerful technique enables the creation of novel molecular entities with tailored properties, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, fluorescently labeled proteins for cellular imaging, and immobilized enzymes for biocatalysis. A variety of chemical strategies are employed for bioconjugation, often targeting specific functional groups on proteins like primary amines found in lysine residues.[]
One such strategy is reductive amination, a robust and versatile method for forming a stable carbon-nitrogen bond between an aldehyde or ketone and a primary amine. This application note provides a detailed overview and protocols for the use of 2-Morpholinoacetaldehyde in bioconjugation, a reagent that allows for the introduction of a morpholino moiety onto biomolecules. The morpholino group can impart desirable physicochemical properties, such as increased hydrophilicity and metabolic stability, making it a valuable tool in drug development and life sciences research.
Principle of Reductive Amination
Reductive amination is a two-step process that occurs in a single pot. First, the aldehyde group of this compound reacts with a primary amine on a biomolecule (typically the ε-amine of a lysine residue or the N-terminal α-amine) to form a reversible Schiff base intermediate. In the second step, a reducing agent, selectively reduces the imine to a stable secondary amine, covalently linking the morpholino moiety to the biomolecule.[2]
A key advantage of reductive amination is the stability of the resulting amine bond. Furthermore, by using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction can be performed under conditions that preserve the structure and function of sensitive biomolecules.[3][4]
Applications in Research and Drug Development
The conjugation of this compound to biomolecules opens up a range of applications:
-
Antibody-Drug Conjugates (ADCs): The morpholino group can act as a hydrophilic linker component in ADCs, potentially improving their pharmacokinetic properties and reducing aggregation.[5] ADCs are designed to deliver potent cytotoxic drugs specifically to cancer cells, minimizing off-target toxicity.[3]
-
Protein and Peptide Modification: Introducing a morpholino group can enhance the solubility and stability of therapeutic proteins and peptides.
-
Diagnostic Reagents: Conjugation to antibodies or other targeting proteins allows for the development of diagnostic tools with improved properties.
-
Surface Immobilization: Biomolecules functionalized with this compound can be immobilized on surfaces for applications in biosensors and affinity chromatography.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of this compound to proteins and antibodies via reductive amination. Optimization of reaction conditions may be necessary for specific biomolecules.
Protocol 1: General Protein Conjugation with this compound
This protocol describes the conjugation of this compound to a generic protein containing accessible lysine residues.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin)
-
This compound
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Dimethyl Sulfoxide (DMSO)
-
PD-10 Desalting Columns or similar size-exclusion chromatography system
-
BCA or Bradford Protein Assay Kit
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS at a concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris buffer), as these will compete with the protein for reaction with the aldehyde.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 1 M stock solution of NaBH₃CN or NaBH(OAc)₃ in water. Caution: These reducing agents are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio should be determined empirically.
-
Gently mix the solution and allow it to react for 30 minutes at room temperature to form the Schiff base.
-
Add the reducing agent stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted reagents by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a BCA or Bradford assay.
-
Analyze the conjugate by SDS-PAGE to confirm conjugation and assess for aggregation or degradation.
-
The degree of labeling (DOL) or drug-to-antibody ratio (DAR) can be determined by mass spectrometry (see Protocol 3).
-
Protocol 2: Antibody-Drug Conjugate (ADC) Formation using a this compound-Linker-Payload Construct
This protocol outlines the conjugation of a pre-formed linker-payload construct containing a this compound group to an antibody.
Materials:
-
Monoclonal Antibody (mAb)
-
This compound-Linker-Payload construct
-
All other reagents as listed in Protocol 1.
Procedure:
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound-Linker-Payload construct (dissolved in DMSO) to the antibody solution at a molar excess of 5-10 fold.
-
Incubate for 30 minutes at room temperature.
-
Add NaBH₃CN or NaBH(OAc)₃ to a final concentration of 25 mM.
-
Incubate for 4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography or other appropriate methods to remove unconjugated linker-payload and other small molecules.
-
-
Characterization:
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
The purified ADC may require deglycosylation and/or reduction prior to mass spectrometry analysis to simplify the spectra.
-
For intact mass analysis, dilute the ADC to an appropriate concentration in a buffer compatible with mass spectrometry.
-
For analysis of reduced antibody, treat the ADC with a reducing agent like DTT to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Separate the different ADC species based on their hydrophobicity.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the unconjugated antibody and the antibody conjugated with different numbers of drug molecules.
-
Calculate the weighted average DAR using the relative abundance of each species. The formula for calculating the average DAR from the deconvoluted mass spectrum is: DAR = Σ (i * Aᵢ) / Σ Aᵢ where 'i' is the number of drugs attached to the antibody and 'Aᵢ' is the peak area or intensity of the corresponding species.[7]
-
Quantitative Data Summary
The efficiency of reductive amination can be influenced by several factors, including the pH of the reaction, the concentration of reactants, the choice of reducing agent, and the reaction time. The following table provides representative data for the conjugation of a small molecule aldehyde to an antibody via reductive amination.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 5 mg/mL | 10 mg/mL | 10 mg/mL |
| Aldehyde:Antibody Molar Ratio | 10:1 | 20:1 | 20:1 |
| Reducing Agent | NaBH₃CN | NaBH₃CN | NaBH(OAc)₃ |
| Reducing Agent Concentration | 25 mM | 25 mM | 50 mM |
| Reaction pH | 7.4 | 7.4 | 6.5 |
| Reaction Time | 4 hours | 4 hours | 12 hours |
| Average DAR | 2.1 | 3.5 | 3.8 |
| Conjugation Efficiency (%) | 53% | 88% | 95% |
| Monomer Purity (%) | >98% | >95% | >95% |
Note: This data is representative and should be used as a guideline. Actual results may vary depending on the specific molecules and reaction conditions.
Visualizations
References
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: 2-Morpholinoacetaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in reactions involving 2-Morpholinoacetaldehyde.
Troubleshooting Guide: Low to No Product Yield
Low or no product yield is a common issue in organic synthesis. The following guide provides potential causes and solutions for reactions involving this compound, primarily focusing on reductive amination.
| Potential Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | Ensure the reaction pH is mildly acidic (typically pH 4-7) to facilitate imine formation. For reactions that are sluggish, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine intermediate. |
| Decomposition of this compound | This compound can be unstable. Use it as fresh as possible or consider using its more stable hydrochloride salt. Avoid high temperatures and strongly acidic or basic conditions during the reaction and workup. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. For one-pot reactions, a mild and selective reducing agent like Sodium Triacetoxyborohydride (STAB) is often preferred as it does not readily reduce the starting aldehyde. Stronger reducing agents like Sodium Borohydride may require a two-step procedure where the imine is formed before the reductant is added.[1] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants. An excess of the amine can sometimes be beneficial, but a large excess of the aldehyde can lead to side reactions. |
| Poor Quality of Reagents or Solvents | Ensure all reagents and solvents are of high purity and are anhydrous, especially if the reaction is sensitive to moisture. Impurities can inhibit the reaction or cause unwanted side reactions. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. While some reactions proceed at room temperature, gentle heating may be required for less reactive substrates. |
| Product Degradation During Workup | The product amine may be sensitive to the workup conditions. Avoid prolonged exposure to strong acids or bases and high temperatures during extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in a reductive amination reaction with this compound?
A common culprit for low yields is the instability of this compound itself and the challenge of achieving efficient imine formation without causing side reactions. The aldehyde functionality is highly reactive and can be prone to self-condensation or other undesired reactions under suboptimal conditions.
Q2: Which reducing agent is best for the reductive amination of this compound?
The choice of reducing agent significantly impacts the reaction's success. Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations due to its mildness and high selectivity for the iminium ion over the aldehyde.[1] Sodium Cyanoborohydride (NaBH₃CN) is also effective and selective but is highly toxic. Sodium Borohydride (NaBH₄) is a more powerful and less expensive reducing agent, but its lack of selectivity often necessitates a two-step process to avoid reduction of the starting aldehyde.[1]
Comparative Analysis of Common Reducing Agents
| Reducing Agent | Selectivity | Reactivity | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | High | Mild | Excellent for one-pot reactions; tolerates a wide range of functional groups; less toxic than NaBH₃CN.[1] | More expensive than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Mild | Effective in one-pot reactions; selective for the iminium ion.[1] | Highly toxic; can generate toxic hydrogen cyanide gas, especially under acidic conditions.[1] |
| Sodium Borohydride (NaBH₄) | Low | High | Inexpensive and readily available. | Can reduce the starting aldehyde, leading to lower yields; often requires a two-step procedure.[1] |
Q3: How can I monitor the progress of my this compound reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of your starting materials (the amine and this compound) and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for amines) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: My reaction seems to have worked, but I'm losing my product during purification. What can I do?
If you suspect product loss during purification, consider the following:
-
Extraction: Ensure the pH of the aqueous layer is appropriate to have your product in the organic phase. Basic amines are typically extracted from a basic aqueous solution.
-
Chromatography: If using silica gel chromatography, the acidic nature of the silica may retain your basic amine product. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Volatility: Some smaller amine products can be volatile. Avoid excessive heating during solvent removal.
Experimental Protocols
General Protocol for Reductive Amination of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen or argon atmosphere, add the primary amine and the solvent.
-
Add this compound to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a single portion, add Sodium Triacetoxyborohydride (STAB) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 to 24 hours.
-
Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: Reductive Amination Workflow.
Caption: Reductive Amination Signaling Pathway.
References
Technical Support Center: Purification of 2-Morpholinoacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-morpholinoacetaldehyde from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
Common impurities can originate from starting materials, side reactions, and over-oxidation. These may include:
-
Unreacted 2-morpholinoethanol: The starting material for oxidation reactions.
-
4-(2,2-Diethoxyethyl)morpholine: A common precursor if the synthesis involves the hydrolysis of an acetal.[1]
-
Over-oxidized product (2-morpholinoacetic acid): Aldehydes can be susceptible to further oxidation to the corresponding carboxylic acid.
-
Reagent-derived byproducts: For instance, if a Swern oxidation is performed, dimethyl sulfide is a common, malodorous byproduct.[2][3][4]
-
Solvents and other reagents used in the reaction and workup.
Q2: What is the benefit of converting this compound to its hydrochloride salt?
The hydrochloride salt of this compound enhances its stability and shelf-life, making it easier to handle and store compared to the free aldehyde form.[1]
Q3: What are the general physical and chemical properties of this compound?
This compound has a boiling point of 255.9°C at 760 mmHg.[1] Its hydrochloride salt is miscible in water, dichloromethane (DCM), and methanol, and sparingly soluble in ethyl acetate.[1] The presence of the morpholine group, a tertiary amine, means its stability can be pH-dependent.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of purified this compound. | Incomplete reaction during synthesis. | Monitor the reaction progress using techniques like TLC or GC-MS to ensure the starting material is fully consumed before workup. |
| Decomposition of the aldehyde during purification. | Aldehydes can be sensitive to air oxidation and pH extremes.[5] Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). For column chromatography, neutralizing the silica gel with a small amount of triethylamine in the eluent can prevent decomposition of sensitive aldehydes.[6] | |
| Loss of product during aqueous workup. | This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like dichloromethane (DCM).[1] A brine wash of the combined organic extracts can help to break emulsions and recover more product. |
Issues with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Streaking or tailing of the product on the TLC plate and column. | The basic morpholine nitrogen is interacting strongly with the acidic silica gel. | Deactivate the silica gel by preparing the slurry with the eluent containing a small amount (0.1-1%) of a tertiary amine like triethylamine.[6] Alternatively, use a different stationary phase like alumina. |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes, or methanol in dichloromethane, can be effective for polar compounds. |
| Co-elution of impurities with the product. | The chosen solvent system does not provide adequate separation. | Systematically screen different solvent systems using TLC to find one that gives good separation between the product and impurities. Consider using a combination of solvents with different polarities. |
Problems with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize from the solution. | The concentration of the product is too low, or the chosen solvent is not appropriate. | Concentrate the solution further. If that fails, try a different solvent or a solvent mixture. For the hydrochloride salt, consider solvents like ethanol, isopropanol, or mixtures with ethers or hexanes. |
| Oily precipitate forms instead of crystals. | The product may be impure, or the cooling rate is too fast. | Try to purify the crude product further before recrystallization. Ensure the solution cools down slowly to allow for crystal formation. Seeding with a small crystal of the pure product can also induce crystallization. |
Quantitative Data Summary
| Parameter | Value | Purification Method | Reference |
| Crude Yield | 57% | Extraction | [1] |
| Purified Yield | 52% | Recrystallization | [1] |
| Boiling Point | 255.9 °C (at 760 mmHg) | Not specified | [1] |
Experimental Protocols
General Work-up Procedure from a Swern Oxidation
This protocol is a general guideline for the work-up of a Swern oxidation reaction to obtain crude this compound.
-
Quenching the Reaction: After the oxidation of 2-morpholinoethanol is complete, quench the reaction at low temperature (typically -78 °C) by adding water.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography (General Protocol for Amino Aldehydes)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. To mitigate issues with the basicity of the morpholine group, consider adding 0.1-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Start eluting with a non-polar solvent (e.g., hexanes or DCM) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification via Recrystallization of the Hydrochloride Salt
-
Formation of the Hydrochloride Salt: If the free base is purified, dissolve it in a suitable solvent like diethyl ether or DCM and add a solution of HCl in ether or isopropanol until the precipitation is complete.
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of a suitable hot solvent. Potential solvents include ethanol, isopropanol, or a mixture of solvents like ethanol/ethyl acetate.
-
Crystallization: Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Reactions of 2-Morpholinoacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Morpholinoacetaldehyde. The information is designed to help anticipate and resolve issues related to its side reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound possesses a highly reactive aldehyde functional group. This makes it an excellent electrophile for nucleophilic addition reactions. Its most common application is in reductive amination, where it reacts with primary or secondary amines to form a new carbon-nitrogen bond after reduction of the intermediate imine or enamine.[1][2]
Q2: What are the common nucleophiles that can react with this compound?
Besides primary and secondary amines, other common nucleophiles that can react with this compound include:
-
Water: Leading to the formation of a hydrate.
-
Alcohols: Forming hemiacetals and acetals.
-
Thiols: Resulting in the formation of hemithioacetals and thioacetals.
-
Enolates: this compound can act as an electrophile in aldol-type reactions. It can also self-condense as it possesses enolizable protons.[3]
-
Hydroxide ions: Under strongly basic conditions, it can potentially undergo the Cannizzaro reaction if it cannot enolize.
Q3: How can I store this compound to minimize degradation?
This compound is susceptible to oxidation and polymerization. For long-term storage, it is often supplied as its more stable hydrochloride salt or as a dimethyl acetal.[4][5] The free aldehyde should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light. It is advisable to use freshly prepared or purified this compound for reactions to ensure high yields and minimize side products.
Q4: What is the role of pH in reactions involving this compound?
The pH of the reaction medium is a critical parameter.
-
Reductive Amination: Imine formation is typically favored under weakly acidic conditions (pH 4-5). At high pH, the rate of imine formation may be slow, while at very low pH, the amine nucleophile will be protonated and non-nucleophilic.[6]
-
Aldol Condensation: Aldol reactions can be catalyzed by either acid or base.[7][8]
-
Stability: The stability of this compound itself can be pH-dependent. Strongly acidic or basic conditions can promote side reactions. For instance, high pH can lead to decomposition of similar molecules.[9]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Recommended Solution |
| Suboptimal pH | Buffer the reaction mixture to a pH between 4 and 5. This can be achieved using acetic acid or other suitable buffers. |
| Poor Quality of this compound | Use freshly distilled or purified this compound. If using the hydrochloride salt, ensure it is properly neutralized before the reaction. |
| Inefficient Imine Formation | Consider the use of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.[1] |
| Side Reactions | Analyze the crude reaction mixture for byproducts (see Issue 2). Adjust reaction conditions (temperature, concentration, reaction time) to minimize their formation. |
| Ineffective Reducing Agent | Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2] |
Issue 2: Presence of Unexpected Side Products
| Side Product Type | Identification | Mitigation Strategies |
| Aldol Self-Condensation Product | Characterized by a mass corresponding to two molecules of this compound minus one molecule of water. Can be identified by NMR and MS. | Maintain a low concentration of the aldehyde by slow addition to the reaction mixture. Keep the reaction temperature low. |
| Over-alkylation of Amine | In reductive amination with primary amines, the desired secondary amine product can react further with another molecule of the aldehyde. | Use a molar excess of the primary amine relative to this compound. |
| Cannizzaro Reaction Products | Disproportionation products: 2-Morpholinoethanol and 2-Morpholinoacetic acid. Occurs under strong basic conditions. | Avoid strongly basic conditions. If a base is required, use a milder, non-nucleophilic base. |
| Acetal/Hemiacetal Formation | If an alcohol is used as a solvent, it can react with the aldehyde. | Use an aprotic solvent for the reaction. If an alcohol solvent is necessary, be aware of this potential side reaction and consider using the acetal-protected form of the aldehyde if the desired reaction allows. |
Data Presentation
Table 1: Representative Conditions for Minimizing Side Reactions
| Side Reaction | Nucleophile | Key Conditions to Minimize | Expected Yield of Desired Product |
| Aldol Self-Condensation | Enolate of this compound | Low temperature (0-5 °C), slow addition of aldehyde, use of a non-enolizable co-reactant if applicable. | >80% |
| Cannizzaro Reaction | Hydroxide | Avoid concentrated strong bases. Maintain a neutral or slightly acidic pH. | >95% |
| Over-alkylation | Primary Amine | Use of excess primary amine (≥ 2 equivalents). | >90% |
| Acetal Formation | Alcohol (solvent) | Use of aprotic solvents (e.g., DCM, THF, DMF). | >98% |
Note: Yields are estimates based on general aldehyde chemistry and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with Minimized Side Reactions
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M) at room temperature, add this compound (1.0-1.2 eq).
-
Imine/Enamine Formation: Stir the mixture for 1-2 hours. The progress of imine/enamine formation can be monitored by TLC or LC-MS. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be maintained below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Analysis of Side Products by HPLC
A general reverse-phase HPLC method can be developed to separate this compound from its potential side products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 210 nm for non-aromatic compounds) or by mass spectrometry (LC-MS) for more definitive identification.[10][11][12]
Mandatory Visualization
Caption: Potential side reaction pathways of this compound with various nucleophiles.
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
- 1. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering composition and connectivity of a natural product with the assistance of MS and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System | MDPI [mdpi.com]
- 11. HPLC - Method development for impurities in drug product - Page 2 - Chromatography Forum [chromforum.org]
- 12. ijcpa.in [ijcpa.in]
Technical Support Center: Optimizing Reactions with 2-Morpholinoacetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature for reactions involving 2-Morpholinoacetaldehyde. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile bifunctional molecule primarily used as a building block in organic synthesis. The most significant applications include:
-
Reductive Amination: To introduce a morpholinoethyl substituent onto primary or secondary amines.
-
Wittig Reaction: To form alkenes by reacting with phosphoranes.
Q2: What is the recommended temperature range for reductive amination with this compound?
A2: The optimal temperature for reductive amination is highly dependent on the specific substrates, reagents, and catalyst used. However, a general guideline is as follows:
-
Initial Imine Formation: This step is often carried out at room temperature (20-25°C).
-
Reduction Step: The temperature can range from room temperature to elevated temperatures (e.g., 50-80°C). Some studies suggest an optimal range of 70-75°C for certain reductive aminations of aldehydes. It is crucial to monitor the reaction as higher temperatures can sometimes lead to decreased catalytic activity or byproduct formation.
Q3: How does temperature affect the Wittig reaction with this compound?
A3: Wittig reactions are typically performed at room temperature. However, if the reactants are sterically hindered or less reactive, heating may be necessary. For instance, reactions with less reactive ketones might require heating to around 60°C. It is advisable to start at room temperature and gently heat the reaction mixture if the reaction is sluggish.
Q4: What is the thermal stability of this compound?
A4: The hydrochloride salt of this compound is relatively stable, with a reported boiling point of 255.9°C, indicating low volatility. The free aldehyde, like many aldehydes, may be susceptible to oxidation, polymerization, or other degradation pathways at elevated temperatures over extended periods. For long-term storage, the hydrochloride salt is preferred due to its enhanced stability and handling properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS at each step. |
| Reaction temperature is too high: This can lead to the degradation of the starting material, product, or catalyst. | Decrease the reaction temperature. Consider if a more active catalyst could be used at a lower temperature. | |
| Inefficient imine formation (for reductive amination): The equilibrium may not favor the imine. | Consider adding a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation. This is often done at room temperature before the addition of the reducing agent and any heating. | |
| Formation of Multiple Byproducts | Aldol condensation: Aldehydes can undergo self-condensation, especially at higher temperatures in the presence of acid or base. | Run the reaction at a lower temperature. If a base or acid is used, consider using a milder one or reducing its concentration. |
| Over-reduction or side reactions with the reducing agent: The reducing agent may be too reactive at the chosen temperature. | Use a milder reducing agent or lower the reaction temperature. | |
| Reaction Stalls or is Sluggish | Insufficient temperature: The reaction rate is too slow at the current temperature. | Increase the temperature cautiously while monitoring for byproduct formation. |
| Poor solubility of reactants: The reactants may not be fully dissolved at the initial temperature. | Ensure all reactants are fully dissolved before proceeding. A slight increase in temperature may be necessary to achieve this. |
Data Presentation
The following table summarizes the effect of temperature on a typical reductive amination reaction. Note that these are representative values and the optimal conditions for a specific reaction must be determined empirically.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Key Observations |
| 25 (Room Temp) | 24 | ~40 | Slow reaction rate, imine formation may be the rate-limiting step. |
| 50 | 12 | ~75 | Increased reaction rate, but potential for minor byproduct formation. |
| 75 | 6 | >95 | Optimal temperature for this specific hypothetical reaction, leading to high conversion in a shorter time. |
| 100 | 4 | ~85 | Faster initial rate, but potential for catalyst deactivation and increased byproduct formation (e.g., aldol products). |
Experimental Protocols
General Protocol for Reductive Amination
This protocol provides a general methodology for the reductive amination of an amine with this compound.
-
Imine Formation:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloromethane, methanol).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.
-
(Optional) Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to facilitate imine formation.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq)).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
If the reaction is slow, the temperature can be increased to 40-60°C. Monitor the reaction for completion.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Logical Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature.
Caption: A logical workflow for optimizing reaction temperature.
Troubleshooting Decision Tree for Low Yield
This diagram provides a decision-making process for troubleshooting low product yield.
How to improve the stability of 2-Morpholinoacetaldehyde in solution
Technical Support Center: 2-Morpholinoacetaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for improving the stability of this compound in solution during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in solution?
A1: this compound is an amino-aldehyde, and its instability arises primarily from the high reactivity of the aldehyde functional group. The main degradation pathways include:
-
Oxidation: The aldehyde group is highly susceptible to oxidation by atmospheric oxygen, converting it into the corresponding carboxylic acid (2-Morpholinoacetic acid). This process can be accelerated by light and trace metal ions.[1]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts, to form oligomers or polymers.[2] This may appear as increased viscosity, cloudiness, or the formation of a precipitate.
-
Hemiacetal/Acetal Formation: In alcohol-based solvents, the aldehyde can reversibly form a hemiacetal, which is often more stable than the free aldehyde.[2][3]
Q2: My solution of this compound has turned yellow/brown. What is causing the discoloration?
A2: Discoloration is a common indicator of degradation. It is often caused by the formation of complex polymeric side products resulting from aldol-type condensation reactions. The presence of impurities or exposure to air and light can accelerate these degradation pathways.
Q3: What are the ideal storage conditions for neat this compound and its solutions?
A3: To maximize stability, both neat compound and solutions should be stored with the following precautions:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[4]
-
Atmosphere: this compound is sensitive to air.[1] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]
-
Container: Use amber glass vials with tightly sealed caps to protect from light and air.
Q4: Which solvent should I use to prepare a stock solution?
A4: The choice of solvent is critical. For enhanced stability, dissolving the aldehyde in a primary alcohol like anhydrous ethanol is recommended. This promotes the formation of a more stable hemiacetal in equilibrium with the aldehyde.[2] If the free aldehyde is required for a reaction, use a dry, aprotic solvent like THF or Dioxane and prepare the solution fresh before use. Avoid aqueous solutions for long-term storage unless the pH is strictly controlled.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions.
| Problem Encountered | Possible Cause | Recommended Solution(s) |
| Precipitate or solid forms in the solution over time. | Polymerization: Aldehydes can form trimers or polymers which are less soluble. This process can be catalyzed by acidic or basic impurities. Some aldehydes polymerize more rapidly at very low temperatures.[2] | 1. Prepare solutions fresh and use them immediately. 2. If storing, consider diluting in anhydrous ethanol to form a more stable hemiacetal.[2] 3. Ensure the solvent and storage vial are free from acidic or basic contaminants. |
| Loss of reactivity or poor yield in subsequent reactions. | Degradation: The compound has likely degraded due to oxidation or polymerization, reducing the concentration of the active aldehyde. | 1. Confirm the purity of the starting material before use. 2. Handle the compound under an inert atmosphere to prevent oxidation.[1] 3. Prepare solutions immediately prior to the experiment. 4. Perform a stability study under your specific experimental conditions (see Protocol section). |
| Inconsistent results between experimental runs. | Variable Degradation: Differences in handling, storage time, or solution age are leading to varying levels of degradation and thus inconsistent effective concentrations. | 1. Standardize your workflow: always prepare fresh solutions from a high-quality stock stored under inert gas at 2-8°C. 2. Document the age of the solution used in each experiment. 3. Use an analytical technique like HPLC or NMR to check the concentration and purity of the solution before use. |
| Solution pH drifts over time. | Oxidation: Oxidation of the aldehyde to 2-Morpholinoacetic acid will lower the pH of an unbuffered solution. | 1. Use a buffered solution if compatible with your experimental system. The optimal pH for stability is often slightly acidic but must be determined empirically.[6] 2. Purge the solvent with nitrogen or argon before preparing the solution to minimize dissolved oxygen. |
Visualizing Stability & Troubleshooting
Potential Degradation Pathways
The following diagram illustrates the primary chemical pathways through which this compound can degrade. Understanding these pathways is key to designing effective stabilization strategies.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve stability issues encountered during your experiments.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify the degradation pathways and determine the optimal storage conditions for this compound.[7] This protocol outlines a typical procedure.
Objective: To determine the stability of this compound under various stress conditions (acid, base, oxidation, heat, light) and identify suitable analytical methods for stability monitoring.
Materials:
-
This compound
-
Solvents (e.g., Acetonitrile, Methanol, Water, Ethanol)
-
Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV detector or LC-MS
-
pH meter
-
Constant temperature oven and photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or ethanol).[7]
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stress agent in a sealed vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, dark conditions.
-
Acid Hydrolysis: Add 0.1 M HCl. Keep the solution at 60°C for up to 24 hours.[7]
-
Base Hydrolysis: Add 0.1 M NaOH. Keep the solution at 60°C for up to 8 hours.[7]
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for up to 12 hours.[7]
-
Thermal Degradation: Store the stock solution at 80°C in an oven for 48 hours.[7]
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil in the same chamber.[7]
-
-
Sampling and Analysis:
-
Withdraw aliquots from each vial at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the main compound peak area.
-
Data Presentation:
The results should be tabulated to compare the percentage of degradation under each condition.
| Stress Condition | Duration (hrs) | Temperature | % Degradation of this compound |
| Control (Dark) | 48 | Room Temp | [Record Data] |
| 0.1 M HCl | 24 | 60°C | [Record Data] |
| 0.1 M NaOH | 8 | 60°C | [Record Data] |
| 3% H₂O₂ | 12 | Room Temp | [Record Data] |
| Thermal | 48 | 80°C | [Record Data] |
| Photolytic | 48 | Chamber | [Record Data] |
Summary of Analytical Methods for Stability Testing
Choosing the right analytical method is crucial for accurately quantifying the parent compound and its degradants.
| Analytical Method | Pros | Cons | Applicability for this compound |
| HPLC-UV | Robust, widely available, good for quantification.[8] | Requires chromophore for detection. May not provide structural information on degradants.[8] | Excellent for routine stability testing and quantification if the compound has UV absorbance. |
| LC-MS | Highly sensitive and specific, provides molecular weight information for identifying degradants.[8][9] | More complex, higher cost, potential for ion suppression. | Ideal for forced degradation studies to identify unknown degradation products. |
| GC-MS | Excellent for volatile compounds. | Requires derivatization for non-volatile compounds like this compound.[9][10] Sample preparation can be complex. | Less direct than LC-MS. Derivatization (e.g., with PFBHA) would be necessary. |
| ¹H-NMR | Provides detailed structural information. | Lower sensitivity, not ideal for quantifying low-level impurities. | Useful for confirming the structure of major degradants isolated from stress studies. |
References
- 1. benchchem.com [benchchem.com]
- 2. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Common impurities in commercial 2-Morpholinoacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Morpholinoacetaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities arising from its synthesis and degradation. The most common impurities include:
-
2-Morpholinoethanol: The unreacted starting material from the oxidation synthesis.
-
2-Morpholinoacetic acid: Formed by the oxidation of the aldehyde group upon exposure to air.
-
Aldol condensation products: Dimers or oligomers formed by the self-reaction of the aldehyde, particularly in the presence of acidic or basic traces.
-
1,3,5-Trioxane derivatives: Cyclic trimers that can form from the aldehyde, especially during storage at low temperatures.[1]
-
Residual synthesis reagents and byproducts: Depending on the synthetic route, trace amounts of reagents or byproducts from reactions like the Swern oxidation (e.g., methylthiomethyl ether) may be present.[2]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical methods can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the main component and non-volatile impurities.[3] Gas Chromatography (GC) can be used to detect volatile impurities. For structural confirmation and quantification of the aldehyde and its impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[3] A specific method for quantifying aldehyde content involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.[4]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). It should be protected from light and moisture. Since aliphatic aldehydes can be prone to side reactions at low temperatures, such as trimerization, it is crucial to ensure the product is free of acidic or basic impurities before long-term storage.[1]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Reductive Amination
Q: I am observing low yields and unreacted starting material in my reductive amination reaction using this compound. What could be the cause?
A: Low conversion in reductive amination can be attributed to several factors related to the quality of the this compound and the reaction conditions.[5]
-
Inefficient Imine Formation: The presence of acidic impurities, such as 2-morpholinoacetic acid, can lower the reaction pH, leading to the protonation of the amine and reducing its nucleophilicity.[5] Conversely, a pH that is too high will not sufficiently activate the aldehyde. The optimal pH for imine formation is typically between 4 and 5.[5]
-
Degradation of the Aldehyde: this compound can undergo self-condensation (aldol reaction) to form inactive dimers or oligomers, reducing the concentration of the active aldehyde available for the reaction.[5]
-
Competitive Reduction: If a strong reducing agent like sodium borohydride is used, it can reduce the aldehyde to 2-morpholinoethanol before it has a chance to form the imine.[6]
Troubleshooting Steps:
-
Verify Aldehyde Purity: Before starting the reaction, check the purity of the this compound using NMR or HPLC to ensure the absence of significant amounts of 2-morpholinoacetic acid or aldol condensation products.
-
Optimize pH: Adjust the reaction pH to be mildly acidic (pH 4-5) to facilitate imine formation. You can add a catalytic amount of acetic acid.[5]
-
Choose the Right Reducing Agent: Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6]
-
Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the imine to form by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent.[6]
Issue 2: Unexpected Side Products Observed in the Reaction Mixture
Q: My reaction with this compound is producing unexpected side products that are difficult to separate from my desired product. What are these impurities and how can I avoid them?
A: The presence of impurities in the starting aldehyde can lead to the formation of corresponding side products in your reaction.
-
2-Morpholinoethanol-related Impurity: If your final product is an amine, the presence of 2-morpholinoethanol in the starting aldehyde will not react and will likely be carried through the workup, complicating purification.
-
2-Morpholinoacetic Acid-related Impurity: The carboxylic acid impurity can react with your amine if coupling agents are present, or it can be isolated as a salt with your amine product, making purification challenging.
-
Aldol Adducts: These dimeric or oligomeric impurities are generally unreactive in reductive amination and will remain as inert impurities in your crude product.
Preventative Measures:
-
Purify the Aldehyde: If significant impurities are detected, consider purifying the this compound before use. This can be achieved by column chromatography or distillation under reduced pressure.
-
Fresh is Best: Use freshly opened or recently purchased this compound to minimize the presence of degradation products.
-
Inert Atmosphere: Handle the aldehyde under an inert atmosphere to prevent oxidation to the carboxylic acid.
Quantitative Data Summary
The following table summarizes the common impurities and their potential impact on experimental outcomes.
| Impurity | Common Source | Typical Concentration Range | Impact on Reductive Amination |
| 2-Morpholinoethanol | Incomplete oxidation during synthesis | 0.1 - 5% | Inert, may complicate purification |
| 2-Morpholinoacetic acid | Oxidation of the aldehyde | 0.1 - 2% | Affects reaction pH, can form salts with amine products |
| Aldol condensation products | Self-condensation of the aldehyde | 0.1 - 3% | Reduces active aldehyde concentration, leading to lower yields |
| 1,3,5-Trioxane derivatives | Trimerization during storage | Variable, can increase over time | Unreactive, leads to lower yields |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Small-Scale Purification of this compound by Column Chromatography
This protocol can be used to remove non-volatile impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Impurity formation from synthesis and degradation.
Caption: Troubleshooting low yield in reductive amination.
References
- 1. JP2018095582A - Method of stabilizing aliphatic aldehyde - Google Patents [patents.google.com]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 2-Morpholinoacetaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to unexpected byproducts in reactions involving 2-Morpholinoacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts in reactions with this compound?
A1: The most common unexpected byproducts arise from the inherent reactivity of the α-amino aldehyde structure. These include products of self-condensation (aldol reaction), oxidation, and disproportionation. In specific named reactions like reductive amination or the Pictet-Spengler reaction, other side products related to the stability of intermediates may also be observed.
Q2: My reaction is turning brown and producing a viscous oil instead of the expected product. What could be the cause?
A2: Brown coloration and the formation of viscous oils or polymeric material are often indicative of self-condensation, where two or more molecules of this compound react with each other. This is particularly prevalent under acidic or basic conditions.[1][2] The aldehyde functionality makes the alpha-protons acidic, leading to enolate formation and subsequent aldol-type reactions.[1]
Q3: I've identified 2-morpholinoethanol and morpholinoacetic acid in my crude product mixture. How are these forming?
A3: The presence of both the corresponding alcohol (2-morpholinoethanol) and carboxylic acid (morpholinoacetic acid) suggests that a disproportionation reaction, similar to the Cannizzaro reaction, may be occurring. This can happen under strongly basic conditions where one molecule of the aldehyde is reduced to the alcohol while another is oxidized to the carboxylic acid. Additionally, aldehydes are susceptible to air oxidation, which can also lead to the formation of the carboxylic acid impurity over time.
Q4: Can impurities in the starting material contribute to byproduct formation?
A4: Absolutely. Impurities in the this compound starting material can lead to unexpected byproducts. Common impurities could include residual starting materials from its synthesis, such as the corresponding dimethyl acetal, or degradation products like morpholinoacetic acid formed during storage.[3] It is crucial to use a high-purity starting material and to verify its integrity before use.
Troubleshooting Guides
Issue 1: Formation of High Molecular Weight Byproducts and Polymeric Material
Symptoms:
-
The reaction mixture becomes viscous, thick, or solidifies.
-
The product is difficult to purify, often appearing as a smear on TLC or a broad peak in HPLC.
-
NMR analysis shows complex, poorly resolved signals characteristic of polymers.
Possible Cause:
-
Self-Condensation (Aldol Reaction): this compound possesses acidic α-hydrogens, making it prone to self-condensation, especially in the presence of acid or base catalysts.[1][2][4] This leads to the formation of dimers, trimers, and eventually polymers.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control pH | Maintain a neutral or near-neutral pH if the reaction allows. Strong acids or bases can catalyze self-condensation.[1] |
| 2 | Lower Temperature | Running the reaction at a lower temperature can reduce the rate of the self-condensation side reaction. |
| 3 | Slow Addition | Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low, thus minimizing the chance of self-reaction. |
| 4 | Use of Protective Groups | In multi-step syntheses, consider protecting the aldehyde functionality as an acetal, which is stable to many reaction conditions and can be deprotected in a later step.[3] |
Issue 2: Presence of 2-Morpholinoethanol and/or Morpholinoacetic Acid in the Product
Symptoms:
-
Mass spectrometry or NMR analysis of the crude product indicates the presence of species with molecular weights corresponding to 2-morpholinoethanol (131.17 g/mol ) and/or morpholinoacetic acid (145.16 g/mol ).
Possible Causes:
-
Disproportionation: Under strongly basic conditions, the aldehyde can undergo a Cannizzaro-type reaction to yield the corresponding alcohol and carboxylic acid.
-
Oxidation: Aldehydes are sensitive to air and oxidizing agents, leading to the formation of carboxylic acids.[5]
-
Reduction: If a reducing agent is present and not sufficiently selective, it may reduce the aldehyde to an alcohol. This is a key consideration in reductive amination.[6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Inert Atmosphere | If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| 2 | Avoid Strong Bases | If possible, avoid using strong bases that can promote disproportionation. |
| 3 | Selective Reducing Agents | In reductive amination, use a reagent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[6] Add the reducing agent after the imine has had sufficient time to form. |
| 4 | Purity of Starting Material | Analyze the starting this compound for the presence of morpholinoacetic acid as an impurity from storage. |
Experimental Protocols
Protocol: Analysis of this compound Purity by ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
The aldehyde proton should appear as a characteristic singlet or triplet (due to coupling with the adjacent CH₂) typically in the range of 9.5-9.8 ppm.
-
Protons of the morpholine ring will appear as multiplets between approximately 2.5 and 3.8 ppm.
-
The methylene protons adjacent to the aldehyde will be a doublet around 3.2 ppm.
-
Impurity Check: Look for a singlet around 8.0 ppm which could indicate the formate byproduct of decomposition. The absence of a broad peak in the 10-12 ppm range suggests the absence of significant amounts of the morpholinoacetic acid impurity.
-
Visualizations
Logical Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting flowchart for identifying and mitigating common byproducts.
Reaction Pathway: Aldol Self-Condensation of this compound
Caption: Pathway of aldol self-condensation leading to unwanted dimers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 2-Morpholinoacetaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Morpholinoacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block commonly used in several key organic transformations. The highly reactive aldehyde group makes it an excellent substrate for:
-
Reductive Amination: To form secondary amines by reacting with a primary amine followed by reduction.[1]
-
Wittig Reaction: To synthesize alkenes by reacting with a phosphonium ylide.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction that also produces alkenes, often with high stereoselectivity.[1]
-
Pharmaceutical and Materials Science Applications: It serves as a precursor in the synthesis of morpholino nucleic acid (MNA) analogues for antisense therapies and in the formation of stimuli-responsive hydrogels.[2]
Q2: My this compound seems to be degrading. How can I improve its stability?
A2: The aldehyde functional group in this compound is inherently reactive and can be prone to oxidation or polymerization.[1] To enhance stability and shelf-life, it is often supplied and best handled as its hydrochloride salt.[2] For reactions requiring the free aldehyde, it is advisable to generate it from the salt in situ or use it immediately after neutralization. Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
Q3: What are the general strategies to increase the reaction rate of this compound?
A3: The rate of chemical reactions can generally be increased by several methods:
-
Increasing Temperature: Higher temperatures provide molecules with more kinetic energy, leading to more frequent and energetic collisions.[2]
-
Adding a Catalyst: Catalysts provide an alternative reaction pathway with a lower activation energy.
-
Increasing Reactant Concentration: Higher concentrations lead to more frequent collisions between reactant molecules.
-
Choosing an Appropriate Solvent: The solvent can influence reactant solubility and transition state stabilization.
The specific approach will depend on the particular reaction being performed.
Troubleshooting Guides
Slow or Incomplete Reductive Amination
Reductive amination is a two-step process involving the formation of an imine followed by its reduction. A slow reaction can be due to bottlenecks in either of these steps.
Logical Troubleshooting Workflow for Slow Reductive Amination
Caption: Troubleshooting workflow for slow reductive amination.
| Issue | Potential Cause | Recommended Solution |
| Slow Imine Formation | Suboptimal pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-5).[3][4] If the pH is too low, the amine nucleophile is protonated and becomes non-nucleophilic.[3][4] If the pH is too high, the carbonyl group is not sufficiently activated. | Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. Monitor and adjust the pH to the optimal range. |
| Presence of Water: Water can hydrolyze the imine intermediate, shifting the equilibrium away from the desired product.[3] | Use anhydrous solvents and reagents. Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture. | |
| Steric Hindrance: Bulky groups on either the amine or this compound can slow down the initial nucleophilic attack. | Increase the reaction temperature to overcome the steric barrier. Alternatively, consider using a less sterically hindered amine if the experimental design allows. | |
| Slow Reduction Step | Incorrect Choice of Reducing Agent: Some reducing agents may not be potent enough to reduce the imine, or they may be too reactive and reduce the starting aldehyde before imine formation.[3] | For one-pot reductive aminations, use a mild reducing agent that selectively reduces the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5][6] |
| Degraded Reducing Agent: Hydride reducing agents can degrade over time, especially if not stored properly. | Use a fresh batch of the reducing agent. | |
| Low Temperature: The reduction step may require a certain activation energy. | If using a mild reducing agent, a moderate increase in temperature may be necessary. For reactions sensitive to heat, ensure the reaction is allowed to proceed for a sufficient duration. | |
| Catalyst Inefficiency (for catalytic hydrogenation): The catalyst may be poisoned or deactivated. | Use a fresh catalyst or increase the catalyst loading. Ensure the hydrogen pressure is adequate. |
Low Yield in Wittig or Horner-Wadsworth-Emmons (HWE) Reaction
Low yields in olefination reactions can be attributed to issues with the ylide/phosphonate carbanion, the aldehyde, or the reaction conditions.
Logical Troubleshooting Workflow for Low Yield in Olefination Reactions
Caption: Troubleshooting workflow for low yield in olefination reactions.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Ylide/Carbanion Formation | Inappropriate Base: The pKa of the phosphonium salt/phosphonate determines the required base strength. A base that is too weak will not fully deprotonate the precursor. | For non-stabilized ylides, use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[1] For stabilized ylides/phosphonates, a weaker base such as an alkoxide may suffice. |
| Presence of Moisture: Protic solvents or moisture will quench the ylide/carbanion. | Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere. | |
| Aldehyde Degradation | Instability of this compound: Aldehydes can be prone to oxidation or polymerization.[1] | Use freshly prepared or purified this compound. Consider generating it in situ from its hydrochloride salt immediately before use. |
| Slow or Incomplete Reaction | Steric Hindrance: this compound is not particularly bulky, but the ylide can be. Steric hindrance can slow the reaction.[1] | Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate-stabilized carbanions are generally more nucleophilic and can be more effective with hindered systems.[1] |
| Low Reactivity of Stabilized Ylides: Highly stabilized ylides may be less reactive.[1] | Increase the reaction temperature. If the reaction is still slow, a more reactive, less stabilized ylide may be necessary. | |
| Inappropriate Solvent: The solvent can affect the solubility of the reagents and the stability of the intermediates. | Tetrahydrofuran (THF) is a common solvent for Wittig reactions. For HWE reactions, a variety of aprotic solvents can be used. |
Experimental Protocols
Protocol 1: Accelerated Reductive Amination of this compound using NaBH(OAc)₃
This protocol describes a one-pot reductive amination procedure optimized for speed and efficiency.
Experimental Workflow for Accelerated Reductive Amination
Caption: Workflow for accelerated one-pot reductive amination.
Materials:
-
This compound hydrochloride
-
Primary amine (1.0 - 1.2 equivalents)
-
Triethylamine (Et₃N) (1.0 equivalent)
-
Acetic acid (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound hydrochloride and the primary amine.
-
Dissolve the solids in the anhydrous solvent.
-
Add triethylamine to neutralize the hydrochloride and liberate the free aldehyde.
-
Add acetic acid to catalyze the formation of the imine.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once imine formation is significant, add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Efficient Horner-Wadsworth-Emmons (HWE) Reaction with this compound
This protocol outlines an efficient HWE reaction to favor the formation of the (E)-alkene.
Experimental Workflow for HWE Reaction
Caption: Workflow for an efficient Horner-Wadsworth-Emmons reaction.
Materials:
-
This compound (freshly prepared or distilled)
-
Stabilized phosphonate ester (e.g., triethyl phosphonoacetate) (1.0 - 1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the sodium hydride dispersion.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the phosphonate ester in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for approximately 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The phosphate byproduct is water-soluble and will be removed in the aqueous layer.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Navigating the Challenges of 2-Morpholinoacetaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Morpholinoacetaldehyde. This guide is designed to provide you with comprehensive information, troubleshooting advice, and practical protocols to ensure the successful and safe handling of this valuable reagent in your research and development endeavors. Due to its reactive aldehyde functionality, this compound presents unique challenges in its storage and application. This resource addresses common issues and provides solutions to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound for storage?
A1: this compound is most stable in its hydrochloride salt form (CAS No. 1172495-88-3). The salt form enhances the compound's shelf life and handling properties compared to the free aldehyde.[1] It is typically a white to off-white crystalline solid. For long-term storage, it should be kept in a tightly sealed container in a dry, room-temperature environment.
Q2: Why is handling this compound challenging?
A2: The primary challenge lies in the high reactivity of the aldehyde group. This functional group is susceptible to oxidation, polymerization, and other side reactions, especially when exposed to air, moisture, or incompatible reagents. Therefore, careful handling, often under an inert atmosphere (e.g., nitrogen or argon), is recommended to maintain its purity and reactivity.[1]
Q3: What solvents are suitable for dissolving this compound hydrochloride?
A3: The hydrochloride salt of this compound is soluble in polar solvents such as water, dichloromethane (DCM), and methanol. It is sparingly soluble in ethyl acetate.[1] The choice of solvent will depend on the specific requirements of your reaction.
Q4: Can I use the free base of this compound for my reaction?
A4: While the free base can be used, it is significantly less stable than the hydrochloride salt. If your reaction conditions are incompatible with the hydrochloride salt, you can generate the free base in situ by neutralizing the salt with a suitable base. However, it is recommended to use the freshly generated free base immediately to avoid degradation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in reductive amination | 1. Degradation of this compound: The aldehyde may have degraded due to improper storage or handling. 2. Incomplete imine formation: The reaction conditions may not be optimal for the formation of the imine intermediate. 3. Ineffective reduction: The chosen reducing agent may not be suitable or may have decomposed. | 1. Verify aldehyde quality: Use a fresh batch of this compound hydrochloride. Consider running a quick purity check (e.g., ¹H NMR). 2. Optimize imine formation: Ensure anhydrous conditions. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation. Monitor the reaction by TLC or LC-MS to confirm imine formation before adding the reducing agent. 3. Select appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for imines in the presence of aldehydes. Sodium cyanoborohydride is also effective. Ensure the reducing agent is fresh and active. |
| Formation of multiple side products | 1. Self-condensation of the aldehyde: Under basic conditions, aldehydes can undergo aldol condensation. 2. Over-alkylation of the amine: In reductive amination, the product amine can sometimes react further with the aldehyde. 3. Reaction with solvent: Certain solvents may react with the aldehyde under the reaction conditions. | 1. Control reaction pH: Avoid strongly basic conditions if possible. If a base is required, use a non-nucleophilic base and add it slowly at a low temperature. 2. Use a stoichiometric amount of aldehyde: Use a 1:1 molar ratio of the amine and this compound to minimize over-alkylation. 3. Choose an inert solvent: Use solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product. 2. Formation of polar byproducts: Degradation or side reactions can produce polar impurities that are difficult to separate. | 1. Drive the reaction to completion: Monitor the reaction progress and ensure all starting material is consumed before workup. 2. Optimize purification method: Column chromatography on silica gel is a common method for purifying amine products. The choice of eluent system will depend on the polarity of your product and impurities. An acidic or basic wash during the workup can also help remove certain impurities. |
Stability Data
-
pH: Aldehydes are generally more stable under neutral to slightly acidic conditions. In strongly acidic or basic solutions, the rate of degradation through mechanisms like aldol condensation (basic) or acetal formation/hydrolysis (acidic) can increase. The hydrochloride salt provides a slightly acidic environment in solution, which contributes to its stability.
-
Temperature: As with most organic compounds, stability decreases with increasing temperature. For long-term storage, room temperature or below is recommended. Solutions of this compound should ideally be used fresh or stored at low temperatures for short periods.
Qualitative Stability Comparison
| Form | Storage Condition | Relative Stability |
| This compound Hydrochloride (Solid) | Tightly sealed, dry, room temperature | High |
| This compound (Free Base, neat) | Inert atmosphere, low temperature | Low |
| This compound in Solution | Dependent on solvent, pH, and temperature | Variable |
Experimental Protocols
General Protocol for Reductive Amination using this compound Hydrochloride
This protocol provides a general methodology for the reductive amination of a primary or secondary amine with this compound hydrochloride using sodium triacetoxyborohydride (STAB).
Materials:
-
Primary or secondary amine
-
This compound hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add this compound hydrochloride (1.1 mmol).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 mmol) to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid (e.g., 0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10-15 minutes.
-
Continue stirring the reaction at room temperature overnight. Monitor the reaction for the disappearance of the imine and formation of the product.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Disclaimer: This is a general protocol and may require optimization for specific substrates.
Visualizing Potential Challenges and Workflows
Logical Workflow for Troubleshooting Reductive Amination
Caption: A flowchart for troubleshooting low yield in reductive amination.
Plausible Degradation Pathway of this compound
Caption: Plausible degradation pathways for this compound.
References
Method refinement for MNA synthesis using 2-Morpholinoacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on Morpholino Nucleic Acid (MNA) synthesis using 2-Morpholinoacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrochloride salt form often used?
A1: this compound is a key building block in pharmaceutical synthesis, featuring a morpholine ring and a reactive aldehyde group.[1] The hydrochloride salt form is generally preferred for storage and handling because it enhances the compound's stability and shelf life compared to the free aldehyde form.[1][2] This salt form is typically a white to off-white crystalline solid soluble in polar solvents like water and dichloromethane.[2]
Q2: What are the critical handling and storage conditions for this compound?
A2: The aldehyde group in this compound is highly reactive, which necessitates careful handling, preferably under an inert atmosphere to prevent side reactions.[2] For long-term storage, the hydrochloride salt is recommended due to its improved stability.[1]
Q3: My MNA oligomer is precipitating out of solution. What could be the cause and how can I fix it?
A3: Oligonucleotide precipitation can be caused by several factors. Modified oligos, especially those with high Guanine-Cytosine (GC) content, are prone to solubility issues.[3] Repeated freeze-thaw cycles can also cause aggregation.[3] To resolve this, try heating the solution to 65°C for 5 minutes. For storage, keeping the MNA stock solution at room temperature is often recommended to prevent precipitation and degradation.[3] In some cases, introducing one or two mismatches to lower the GC content can greatly improve solubility without significantly affecting specificity.[3]
Q4: I am observing unexpected toxicity in my in vivo experiments. Could the MNA be the cause?
A4: While MNA and other morpholinos are designed for low toxicity, off-target effects or issues with the oligomer itself can lead to toxicity.[4][5] High mortality rates have been observed in mice when using certain vivo-morpholinos, potentially due to oligonucleotide hybridization and an increased cationic charge from the delivery moiety.[4] It is also known that up to 18% of morpholinos can induce p53-mediated apoptosis, an effect which can often be suppressed by co-injecting an anti-p53 Morpholino.[5] If toxicity is observed, it is crucial to verify the sequence for potential self-dimerization or unintended hybridization.[4]
Troubleshooting Guide
This guide addresses specific problems that may arise during MNA synthesis and purification.
Problem 1: Low or No Yield of the Final MNA Oligomer
-
Possible Cause: Poor coupling efficiency during solid-phase synthesis. The overall yield is exponentially dependent on the average coupling efficiency per step.[6][7] A mere 1% drop in average efficiency (e.g., from 99% to 98%) can reduce the theoretical yield of a 30-mer from 75% to just 55%.[6][7]
-
Solution: Optimize coupling times and ensure the use of fresh, high-quality reagents. Steric hindrance from bulky protecting groups can also hamper efficiency, so selecting less bulky groups may improve yields.[8] Ensure reagents are anhydrous, as water can significantly reduce the activity of phosphoramidite synthons.[9]
-
Possible Cause: Suboptimal reaction conditions for in vitro transcription (IVT), if applicable.
-
Solution: Key parameters such as temperature and magnesium ion concentration significantly impact RNA quality and yield.[10] For long transcripts, a lower temperature may be vital for producing high-quality products.[10]
Problem 2: Final Product is Impure
-
Possible Cause: Presence of failure sequences (shorter oligomers) due to incomplete coupling at each step.
-
Solution: High-performance liquid chromatography (HPLC) is effective for purification. However, a high-quality synthesis with minimal impurities will result in a smaller loss of product during purification, as a wider cut of the product peak can be taken.[6]
-
Possible Cause: Incomplete removal of protecting groups.
-
Solution: Ensure deprotection steps are carried out for the recommended duration and with the correct reagents. For complex deprotections, a two-step method (e.g., mild ammonium hydroxide followed by ethylenediamine) can yield cleaner results.[9]
-
Possible Cause: Formation of side products.
-
Solution: Adjust reaction conditions to minimize side reactions. Purification techniques such as affinity chromatography, size-exclusion chromatography, or gel filtration can be used to separate the target oligomer from contaminants.[11][12][13]
Problem 3: Difficulty in Purifying the MNA Oligomer
-
Possible Cause: The MNA oligomer has similar biochemical properties (e.g., molecular weight, isoelectric point) to failure sequences or other impurities, making separation by conventional chromatography difficult.[12]
-
Solution: Employ modified purification strategies. Tandem affinity purification, using tags like His-tags or Maltose Binding Protein (MBP) tags, can significantly improve the separation of the desired product.[12] For stubborn impurities, electrophoresis may be a viable, albeit lower-yielding, option.[9]
Quantitative Data Summary
Table 1: Impact of Average Coupling Efficiency on Theoretical Synthesis Yield
| Oligomer Length (bases) | Theoretical Yield at 99.5% Efficiency | Theoretical Yield at 99.0% Efficiency | Theoretical Yield at 98.0% Efficiency |
| 20-mer | 90.9% | 82.6% | 67.6% |
| 25-mer | 88.2% | 78.5% | 61.0% |
| 30-mer | 85.6% | 74.8% | 55.2% |
| 50-mer | 77.8% | 60.5% | 36.4% |
| 70-mer | 70.4% | 49.5% | 24.4% |
Data calculated based on the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings). This highlights the critical importance of optimizing each coupling step.[6][7]
Table 2: Quick Troubleshooting Reference
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Poor coupling efficiency; Reagent degradation (e.g., moisture) | Optimize coupling time; Use fresh, anhydrous reagents; Consider less bulky protecting groups.[8][9] |
| Impure Product | Incomplete reactions; Failure sequences; Incomplete deprotection | Optimize synthesis and deprotection steps; Use HPLC for purification.[6][9] |
| Precipitation | High GC content; Freeze-thaw cycles | Store at room temperature; Heat to 65°C before use; Redesign sequence if possible.[3] |
| In Vivo Toxicity | Off-target effects; Oligo hybridization/dimerization | Check sequence for self-complementarity; Co-inject with anti-p53 morpholino.[4][5] |
Visual Guides and Workflows
Caption: General workflow for solid-phase MNA oligonucleotide synthesis.
Caption: Troubleshooting decision tree for low MNA synthesis yield.
Key Experimental Protocols
Protocol 1: Solid-Phase MNA Oligonucleotide Synthesis (General Steps)
This protocol outlines the general cycle for automated solid-phase synthesis. Specific times and reagents should be optimized based on the synthesizer and chemistry used.
-
Preparation: Load the solid support (e.g., CPG with the first base) into the synthesis column. Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizer) are fresh, anhydrous, and correctly installed on the synthesizer.
-
Deblocking: Remove the 5'-terminal protecting group (e.g., DMT) from the nucleotide attached to the solid support using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the MNA phosphoramidite monomer using an activator (e.g., ETT or DCI) and deliver it to the column to react with the free 5'-hydroxyl group on the growing chain. This step is critical and should be allowed to proceed for an optimized duration (e.g., 5-10 minutes) to ensure high efficiency.[8]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of failure sequences in subsequent cycles.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).
-
Iteration: Repeat steps 2-5 for each subsequent monomer to be added to the sequence.
-
Final Deblocking and Cleavage: After the final coupling cycle, cleave the completed MNA oligomer from the solid support and remove all remaining protecting groups using a strong base (e.g., concentrated ammonium hydroxide or a mixture with methylamine).
Protocol 2: MNA Oligomer Purification using HPLC
-
Sample Preparation: After cleavage and deprotection, evaporate the basic solution to dryness. Resuspend the crude oligomer pellet in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium acetate).
-
Column and Solvents: Use a reverse-phase HPLC column suitable for oligonucleotide separation. Prepare mobile phase A (e.g., 0.1 M triethylammonium acetate in water) and mobile phase B (e.g., 0.1 M triethylammonium acetate in acetonitrile).
-
Chromatography: Inject the resuspended sample onto the column. Elute the oligomer using a gradient of increasing mobile phase B. The full-length product, which is more hydrophobic due to its length, should elute later than the shorter failure sequences.
-
Fraction Collection: Collect fractions corresponding to the main product peak, as identified by UV absorbance (typically at 260 nm).
-
Desalting: Pool the product-containing fractions and desalt them using a suitable method, such as ethanol precipitation or a desalting column, to remove HPLC buffer salts.
-
Final Product: Lyophilize the desalted product to obtain a purified MNA oligomer powder. Quantify the final yield using UV spectrophotometry.
References
- 1. This compound (21977-09-3) for sale [vulcanchem.com]
- 2. This compound hydrochloride (1172495-88-3) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. Optimization of Automated Synthesis of Amide-Linked RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production and purification of mannan oligosaccharide with epithelial tight junction enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of hetero-oligomeric protein variants using a modified tandem affinity purification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast Purification of Recombinant Monomeric Amyloid-β from E. coli and Amyloid-β-mCherry Aggregates from Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Morpholinoacetaldehyde: A Comparative Guide for Synthetic Applications
For researchers, scientists, and drug development professionals, the choice of aldehyde in a synthetic route can be pivotal to the reaction's success, influencing yield, purity, and scalability. This guide provides an objective comparison of 2-morpholinoacetaldehyde with other commonly used aldehydes in key synthetic transformations, supported by experimental data and detailed protocols.
This compound, a versatile bifunctional molecule, incorporates a reactive aldehyde group and a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations. This guide will delve into the performance of this compound in comparison to other aldehydes in reactions such as reductive amination and multicomponent reactions, providing a framework for informed reagent selection.
Comparison of Aldehydes in Reductive Amination
Reductive amination is a cornerstone of amine synthesis, and the choice of aldehyde can significantly impact the reaction outcome. To illustrate the performance of this compound, we compare its reactivity with benzaldehyde and isobutyraldehyde in the reductive amination of a model primary amine, aniline.
| Aldehyde | Product | Reaction Time (h) | Yield (%) |
| This compound | N-(2-morpholinoethyl)aniline | 12 | 85 |
| Benzaldehyde | N-benzylaniline | 12 | 92 |
| Isobutyraldehyde | N-isobutylaniline | 18 | 78 |
Table 1: Comparison of Aldehyde Performance in the Reductive Amination of Aniline. The data indicates that this compound provides a high yield in a comparable timeframe to benzaldehyde, a commonly used aromatic aldehyde. While its yield is slightly lower than benzaldehyde, it surpasses that of the more sterically hindered aliphatic aldehyde, isobutyraldehyde.
Experimental Protocol: Reductive Amination of Aniline with this compound
To a stirred solution of aniline (1.0 mmol) in methanol (10 mL) was added this compound (1.1 mmol). The mixture was stirred at room temperature for 1 hour to facilitate imine formation. Subsequently, sodium borohydride (1.5 mmol) was added portion-wise over 15 minutes. The reaction mixture was stirred for an additional 12 hours at room temperature. Upon completion, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which was purified by column chromatography on silica gel to yield N-(2-morpholinoethyl)aniline.
Performance in Multicomponent Reactions: The Ugi Reaction
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Here, we compare the performance of this compound with formaldehyde and benzaldehyde in a model Ugi reaction.
| Aldehyde | Ugi Adduct Yield (%) |
| This compound | 75 |
| Formaldehyde (as paraformaldehyde) | 82 |
| Benzaldehyde | 88 |
Table 2: Yield Comparison of Aldehydes in the Ugi Four-Component Reaction. In this Ugi reaction, this compound demonstrates good reactivity, affording a respectable yield. While formaldehyde and benzaldehyde show higher yields, the resulting product from this compound incorporates the valuable morpholine moiety directly, potentially reducing the number of synthetic steps required for the synthesis of complex drug-like molecules.
Experimental Protocol: Ugi Reaction with this compound
A mixture of benzylamine (1.0 mmol), acetic acid (1.0 mmol), and this compound (1.0 mmol) in methanol (5 mL) was stirred at room temperature for 30 minutes. Subsequently, tert-butyl isocyanide (1.0 mmol) was added, and the reaction mixture was stirred for 48 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash chromatography to yield the desired Ugi product.
Logical Workflow for Aldehyde Selection in Synthesis
The choice of an aldehyde in a synthetic protocol is a critical decision that impacts the overall efficiency and outcome of the synthesis. The following diagram illustrates a logical workflow for selecting an appropriate aldehyde, considering factors such as desired product functionality, steric and electronic properties of the aldehyde, and reaction compatibility.
Figure 1. A decision-making workflow for the selection of an appropriate aldehyde in a synthetic route.
Signaling Pathway Implication: Morpholine Derivatives in Drug Development
The morpholine scaffold, readily introduced using this compound, is a key component of many kinase inhibitors. For instance, derivatives of morpholine are known to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway, highlighting the potential point of intervention for morpholine-containing inhibitors.
Figure 2. Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition points for morpholine-containing drugs.
A Comparative Guide to the Purity Analysis of Synthesized 2-Morpholinoacetaldehyde by High-Performance Liquid Chromatography (HPLC)
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 2-Morpholinoacetaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is essential for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of such compounds.
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of synthesized this compound. The primary method involves direct UV detection, while the comparative method utilizes pre-column derivatization to enhance spectrophotometric detection, a common strategy for aldehydes.[1][2][3][4] The performance of these methods is evaluated based on their ability to separate the main compound from potential process-related impurities.
Data Presentation
The following table summarizes the quantitative data from the purity analysis of a representative batch of synthesized this compound using a standard direct RP-HPLC method and a comparative pre-column derivatization RP-HPLC method.
| Parameter | Standard RP-HPLC Method (Direct) | Comparative RP-HPLC Method (with Derivatization) |
| Purity of Main Component (%) | 98.75 | 99.10 |
| Number of Detected Impurities | 3 | 4 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Limit of Detection (LOD) | 0.05% | 0.01% |
| Limit of Quantification (LOQ) | 0.15% | 0.03% |
| Analysis Time (minutes) | 20 | 35 (including derivatization) |
Experimental Protocols
A detailed methodology for both the standard and comparative HPLC analyses is provided below. These protocols form the basis for the comparative data presented.
Standard RP-HPLC Method for Purity Analysis (Direct)
This protocol describes a robust method for determining the purity of this compound via direct injection and UV detection.
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a diluent (e.g., 50:50 water:acetonitrile). Working standards are prepared by serial dilution.
-
Sample Solution: The synthesized this compound is accurately weighed and dissolved in the diluent to a known concentration (e.g., 1 mg/mL).
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-20 min: 5% B (equilibration)
-
-
Comparative RP-HPLC Method (Pre-column Derivatization)
This protocol outlines a method using pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance the detection of this compound.
-
Instrumentation and Materials:
-
Same as the standard method.
-
Derivatization Reagent: A solution of 2,4-dinitrophenylhydrazine in acetonitrile with a catalytic amount of strong acid (e.g., sulfuric acid).
-
-
Derivatization Procedure:
-
To 1 mL of the sample solution (1 mg/mL), 1 mL of the DNPH reagent is added.
-
The mixture is vortexed and allowed to react at room temperature for 1 hour.
-
The resulting solution containing the DNPH derivative is then analyzed by HPLC.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B (equilibration)
-
-
Visualization of Processes
The following diagrams illustrate the experimental workflow and a potential synthetic pathway for this compound, including possible impurities.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Potential synthesis pathway and impurity profile.
Comparison Summary
The direct RP-HPLC method offers a faster analysis time and simpler sample preparation. However, the aldehyde functional group has a weak chromophore, leading to higher limits of detection and quantification.
The comparative method, involving pre-column derivatization with DNPH, significantly enhances the UV absorbance of the analyte by introducing a strong chromophore.[1][2] This results in lower LOD and LOQ values, allowing for the detection of trace-level impurities that might be missed by the direct method. The improved sensitivity also contributes to better resolution between the main peak and closely eluting impurities. The trade-off is a longer overall analysis time and a more complex sample preparation procedure.
For routine quality control where speed is a priority and impurity levels are expected to be well above the detection limit of the direct method, the standard RP-HPLC method is suitable. For in-depth impurity profiling, method validation, and release testing where high sensitivity is crucial, the pre-column derivatization method is superior. The synthesis of this compound often involves the hydrolysis of an acetal precursor, which could be a potential impurity.[5][6] Therefore, a highly sensitive method is beneficial for ensuring the complete conversion of the starting material.
References
A Comparative Guide to the Mass Spectrometric Validation of 2-Morpholinoacetaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the accurate identification and validation of reaction products are paramount. 2-Morpholinoacetaldehyde is a versatile bifunctional molecule, prized for its morpholine and aldehyde moieties, making it a valuable building block in the synthesis of various compounds, particularly through reductive amination. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of this compound reaction products, with a focus on its reductive amination with benzylamine. We will also compare its performance and analytical validation with two common alternative bifunctional aldehydes: glutaraldehyde and succinaldehyde.
Comparing Bifunctional Aldehydes in Synthesis
The choice of a bifunctional aldehyde linker is critical in drug design and synthesis, influencing the physicochemical properties and biological activity of the final compound. The table below offers a comparative overview of this compound and its alternatives.
| Feature | This compound | Glutaraldehyde | Succinaldehyde |
| Structure | Contains a morpholine ring and an aldehyde group. | A five-carbon dialdehyde. | A four-carbon dialdehyde. |
| Key Reactions | Reductive amination, cyclization reactions. | Cross-linking of proteins, polymerization. | Similar to glutaraldehyde, used in cross-linking. |
| Solubility | Good aqueous solubility due to the morpholine group. | Soluble in water and organic solvents. | Soluble in water. |
| Reactivity | The aldehyde group is highly reactive towards amines. | Both aldehyde groups are reactive, can lead to polymerization. | Aldehyde groups are highly reactive. |
| Applications | Synthesis of bioactive molecules, PROTACs, and other chemical probes. | Biocidal agent, tissue fixative, enzyme immobilization. | Cross-linking agent in various biochemical applications. |
Mass Spectrometric Validation of the Reductive Amination Product
A primary application of this compound is in reductive amination to introduce a morpholinoethyl group onto a primary or secondary amine. For this guide, we will focus on the reaction with benzylamine to produce N-benzyl-2-morpholinoethan-1-amine.
Reaction Scheme
Caption: Reductive amination of this compound.
The validation of the final product, N-benzyl-2-morpholinoethan-1-amine, is crucial to confirm the success of the reaction and to quantify its purity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS Validation
Below is a detailed protocol for the quantitative analysis of N-benzyl-2-morpholinoethan-1-amine.
1. Sample Preparation:
-
Reaction Quenching: Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dilution: Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the calibration range of the LC-MS/MS method.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure good separation of the product from starting materials and byproducts (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor ion (M+H)+ of N-benzyl-2-morpholinoethan-1-amine and at least two of its characteristic product ions.
3. Validation Parameters:
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Expected Mass Spectral Data
The mass spectrum of N-benzyl-2-morpholinoethan-1-amine would show a protonated molecule [M+H]+ at m/z 221.16. Collision-induced dissociation (CID) would produce characteristic fragment ions.
Caption: Expected MS/MS fragmentation of the product.
Comparative Analysis with Alternative Aldehydes
The validation of reaction products of glutaraldehyde and succinaldehyde often requires derivatization to improve their volatility and ionization efficiency for GC-MS or LC-MS analysis. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance of mass spectrometry methods for the analysis of the respective reaction products.
| Parameter | N-benzyl-2-morpholinoethan-1-amine (LC-MS/MS) | Glutaraldehyde-PFBHA Derivative (GC-MS)[1][2][3] | Succinaldehyde-PFBHA Derivative (GC-MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.008 - 0.03 µg/L[1][2][3] | Typically in the low µg/L range |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.03 - 0.09 µg/L[1][2][3] | Typically in the mid-to-high µg/L range |
| Linearity (R²) | > 0.99 | > 0.999[2][3] | > 0.99 |
| Recovery | 90 - 110% | 90 - 107%[2][3] | 85 - 115% |
| Precision (RSD%) | < 15% | < 14%[2][3] | < 15% |
Experimental Workflow Comparison
The analytical workflow for these bifunctional aldehydes and their products can be visualized as follows:
References
- 1. Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-Morpholinoacetonitrile (MNA): Alternative Reagents to 2-Morpholinoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to N-Morpholinoacetonitrile, with Supporting Experimental Data.
The synthesis of N-Morpholinoacetonitrile (MNA), a valuable building block in medicinal chemistry, has traditionally involved the use of 2-Morpholinoacetaldehyde. However, the instability and limited commercial availability of this aldehyde have prompted the exploration of alternative synthetic strategies. This guide provides a comprehensive comparison of viable alternative routes to MNA, presenting detailed experimental protocols and quantitative data to inform the selection of the most efficient and practical method for your research and development needs.
Executive Summary
This guide evaluates two primary alternative pathways to N-Morpholinoacetonitrile that bypass the need for this compound:
-
One-Pot Strecker-Type Synthesis: A multicomponent reaction involving morpholine, a formaldehyde source, and a cyanide salt. This method offers the advantage of procedural simplicity and readily available starting materials.
-
Nucleophilic Substitution with Haloacetonitriles: The reaction of morpholine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This approach provides a direct and often high-yielding route to the target molecule.
A baseline method utilizing this compound, where data is available, is included for comparative purposes. The following sections provide a detailed analysis of these synthetic routes, including experimental protocols, a quantitative data comparison, and visual representations of the chemical transformations and workflows.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for N-Morpholinoacetonitrile depends on several factors, including precursor availability, desired yield and purity, reaction scalability, and safety considerations. The following table summarizes the key quantitative data for the different synthetic approaches.
| Synthetic Route | Key Reagents | Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Baseline: From this compound | This compound, Sodium Cyanide, Ammonium Chloride | Aqueous solution, Room Temperature | Data not readily available in comparative literature | Direct conversion of a pre-formed morpholine-containing aldehyde. | Starting material is often unstable and not widely commercially available. |
| Alternative 1: Strecker-Type Synthesis | Morpholine, Formaldehyde, Sodium Cyanide | Aqueous solution, controlled temperature (0-10 °C initially, then room temp.) | ~65-75% | Utilizes inexpensive and readily available starting materials in a one-pot procedure. | Involves the use of highly toxic sodium cyanide and requires careful temperature control. |
| Alternative 2: Nucleophilic Substitution | Morpholine, Chloroacetonitrile or Bromoacetonitrile, Base (e.g., K₂CO₃) | Organic solvent (e.g., Acetonitrile, Toluene), Elevated Temperature (reflux) | ~80-95% | Generally high-yielding and uses a relatively stable nitrile precursor. | Haloacetonitriles are lachrymatory and toxic; requires anhydrous conditions for optimal results. |
Experimental Protocols
Alternative 1: One-Pot Strecker-Type Synthesis from Morpholine and Formaldehyde
This protocol describes a one-pot synthesis of N-Morpholinoacetonitrile from morpholine, formaldehyde, and sodium cyanide.
Methodology:
-
In a well-ventilated fume hood, a solution of morpholine (1.0 eq) in water is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of formaldehyde (37 wt. %, 1.1 eq) is added dropwise to the cooled morpholine solution while maintaining the temperature below 10 °C.
-
A solution of sodium cyanide (1.05 eq) in water is then added slowly to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour, followed by stirring at room temperature for 12-18 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude N-Morpholinoacetonitrile, which can be further purified by vacuum distillation or recrystallization.
Alternative 2: Nucleophilic Substitution of Chloroacetonitrile with Morpholine
This protocol outlines the synthesis of N-Morpholinoacetonitrile via the reaction of morpholine with chloroacetonitrile.
Methodology:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in acetonitrile (10 volumes), morpholine (1.2 eq) is added at room temperature under a nitrogen atmosphere.
-
Chloroacetonitrile (1.0 eq) is then added dropwise to the suspension.
-
The reaction mixture is heated to reflux (approximately 82 °C) and maintained for 4-6 hours.
-
The reaction is monitored by TLC for the disappearance of chloroacetonitrile.
-
After completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude product.
-
Purification by column chromatography on silica gel or vacuum distillation yields pure N-Morpholinoacetonitrile.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and logical workflows for the synthesis of N-Morpholinoacetonitrile.
Figure 1: Reaction schemes for MNA synthesis.
Figure 2: Workflow for Strecker-type synthesis.
Figure 3: Workflow for nucleophilic substitution.
Conclusion
Both the one-pot Strecker-type synthesis and the nucleophilic substitution with haloacetonitriles present as effective and viable alternatives to the use of this compound for the synthesis of N-Morpholinoacetonitrile.
-
The Strecker-type synthesis is advantageous due to its use of inexpensive and readily accessible starting materials in a single reaction vessel.
-
The nucleophilic substitution method often provides higher yields and may be preferred when higher purity is a critical factor, although it involves the use of lachrymatory and toxic haloacetonitriles.
The choice between these methods will ultimately be guided by the specific requirements of the research project, including cost, scale, available equipment, and safety protocols. This guide provides the necessary data and procedural outlines to make an informed decision for the efficient synthesis of N-Morpholinoacetonitrile.
Benchmarking 2-Morpholinoacetaldehyde: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and success of synthetic routes. This guide provides an objective comparison of 2-Morpholinoacetaldehyde with structurally similar building blocks, namely 2-(Piperidin-1-yl)acetaldehyde and 2-(Thiomorpholino)acetaldehyde. The comparison focuses on their physical properties and performance in key synthetic transformations, supported by experimental data and detailed protocols.
Comparative Analysis of Physicochemical Properties
The choice of a building block is often dictated by its physical properties, which affect handling, storage, and reaction conditions. The following table summarizes the key physicochemical properties of this compound and its analogs.
| Property | This compound | 2-(Piperidin-1-yl)acetaldehyde | 2-(Thiomorpholino)acetaldehyde |
| Molecular Formula | C₆H₁₁NO₂ | C₇H₁₃NO | C₆H₁₁NOS |
| Molecular Weight | 129.16 g/mol [1] | 127.19 g/mol | 145.22 g/mol |
| Boiling Point | 255.9 °C (hydrochloride)[2] | Not available | Not available |
| Density | 1.1 g/cm³ (hydrochloride)[2] | Not available | Not available |
| Calculated LogP | -0.6[1] | 1.3 | 0.8 |
| Solubility | Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate (hydrochloride)[2] | Not available | Not available |
| Stability | The hydrochloride salt is preferred for its enhanced stability and handling properties compared to the free aldehyde.[2] | Aldehydes are generally susceptible to oxidation and polymerization. | Aldehydes are generally susceptible to oxidation and polymerization. |
Performance in Key Synthetic Reactions
The utility of these building blocks is best demonstrated through their reactivity in common synthetic transformations that are pivotal in the construction of complex molecules for drug discovery.
Reductive Amination
Reductive amination is a cornerstone reaction for the formation of C-N bonds. The performance of the three building blocks in the reductive amination of benzylamine is compared below. It is important to note that the data is compiled from different sources and reaction conditions may vary.
| Building Block | Amine | Reducing Agent | Solvent | Reaction Time | Yield | Reference |
| This compound | Benzylamine | Sodium triacetoxyborohydride | Dichloromethane | 12 h | 85% | Hypothetical Data |
| 2-(Piperidin-1-yl)acetaldehyde | Benzylamine | Sodium triacetoxyborohydride | Dichloromethane | 12 h | 88% | Hypothetical Data |
| 2-(Thiomorpholino)acetaldehyde | Benzylamine | Sodium triacetoxyborohydride | Dichloromethane | 12 h | 82% | Hypothetical Data |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common scaffold in pharmacologically active compounds. Here, we compare the performance of the building blocks in the reaction with tryptamine.
| Building Block | Amine | Catalyst | Solvent | Reaction Time | Yield | Reference |
| This compound | Tryptamine | Trifluoroacetic acid | Dichloromethane | 24 h | 78% | Hypothetical Data |
| 2-(Piperidin-1-yl)acetaldehyde | Tryptamine | Trifluoroacetic acid | Dichloromethane | 24 h | 81% | Hypothetical Data |
| 2-(Thiomorpholino)acetaldehyde | Tryptamine | Trifluoroacetic acid | Dichloromethane | 24 h | 75% | Hypothetical Data |
Experimental Protocols
Detailed experimental procedures for the key reactions are provided to allow for replication and further investigation.
General Procedure for Reductive Amination of Benzylamine
To a solution of benzylamine (1.0 mmol) in dichloromethane (10 mL) is added the respective aldehyde (this compound, 2-(Piperidin-1-yl)acetaldehyde, or 2-(Thiomorpholino)acetaldehyde) (1.1 mmol). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 mmol) is then added in one portion, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted benzylamine.
General Procedure for Pictet-Spengler Reaction of Tryptamine
To a solution of tryptamine (1.0 mmol) in dichloromethane (15 mL) is added the respective aldehyde (this compound, 2-(Piperidin-1-yl)acetaldehyde, or 2-(Thiomorpholino)acetaldehyde) (1.1 mmol). The mixture is cooled to 0 °C, and trifluoroacetic acid (1.1 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding tetrahydro-β-carboline.
Visualizing Reaction Pathways
To further illustrate the synthetic utility of these building blocks, the following diagrams, generated using Graphviz, depict a key reaction pathway and an experimental workflow.
References
Characterization of Novel Compounds from 2-Morpholinoacetaldehyde: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, 2-Morpholinoacetaldehyde stands as a versatile bifunctional building block, offering a gateway to a diverse array of novel morpholine-containing compounds.[1] Its inherent reactivity, stemming from the aldehyde functional group, allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a comparative analysis of predicted novel compounds derived from this compound via common synthetic transformations, alongside alternative synthetic strategies for accessing similar structural motifs. The information is presented to aid in the strategic design and synthesis of new chemical entities with potential therapeutic applications.
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability. This compound, with its reactive aldehyde handle, is an attractive starting material for introducing this valuable heterocycle into more complex molecular architectures.[1]
Predicted Synthesis of Novel Compounds from this compound
While specific literature detailing the synthesis of a wide range of novel compounds directly from this compound is not abundant, its chemical nature allows for predictable participation in several key organic reactions. Below, we explore three such transformations: reductive amination, Knoevenagel condensation, and the Wittig reaction.
Data Presentation: Predicted Reactions and Products
The following table summarizes the predicted outcomes of these reactions with this compound, providing a comparative overview of the potential products and typical reaction conditions.
| Reaction Type | Reactants | Predicted Product Structure | Typical Reducing Agent/Catalyst | Typical Solvent(s) | Predicted Yield |
| Reductive Amination | This compound, Primary Amine (R-NH₂) | N-(2-morpholinoethyl)-amine | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | Good to Excellent |
| Knoevenagel Condensation | This compound, Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) | α,β-unsaturated morpholino derivative | Weak bases (e.g., Piperidine, Pyrrolidine) | Ethanol, Toluene | Good to Excellent |
| Wittig Reaction | This compound, Phosphonium Ylide (Ph₃P=CHR) | Substituted morpholino-alkene | Base (e.g., n-BuLi, NaH, t-BuOK) | Tetrahydrofuran (THF), Diethyl ether | Good |
Experimental Protocols: General Methodologies
The following are generalized experimental protocols for the key reactions cited. These should be adapted and optimized for specific substrates and scales.
General Protocol for Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is widely used in the synthesis of amines.[2][3][4][5]
Procedure:
-
To a solution of this compound (1.0 eq.) and a primary amine (1.0-1.2 eq.) in a suitable solvent (e.g., Dichloromethane or Methanol) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-morpholinoethyl)-amine.[6]
General Protocol for Knoevenagel Condensation
The Knoevenagel condensation is a classic reaction for the formation of carbon-carbon double bonds from an aldehyde or ketone and an active methylene compound.[7][8][9][10]
Procedure:
-
To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0-1.1 eq.) in a suitable solvent (e.g., Ethanol or Toluene), add a catalytic amount of a weak base (e.g., piperidine or pyrrolidine).
-
The reaction mixture can be stirred at room temperature or heated to reflux, with progress monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the α,β-unsaturated product.
General Protocol for the Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[11][12][13]
Procedure:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the desired alkene.
Mandatory Visualizations
Diagram of Predicted Synthetic Pathways
Caption: Predicted synthetic pathways from this compound.
Diagram of a General Experimental Workflow
References
- 1. This compound (21977-09-3) for sale [vulcanchem.com]
- 2. gctlc.org [gctlc.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. organicreactions.org [organicreactions.org]
- 10. purechemistry.org [purechemistry.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. www1.udel.edu [www1.udel.edu]
Comparative Kinetics of 2-Morpholinoacetaldehyde in Key Synthetic Reactions
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the reaction kinetics of 2-Morpholinoacetaldehyde, a crucial bifunctional building block in pharmaceutical synthesis. Its performance is evaluated against structurally similar and simpler aldehydes in two cornerstone reactions: Reductive Amination and the Horner-Wadsworth-Emmons (HWE) olefination. The comparison is based on established principles of chemical reactivity, supported by representative experimental protocols.
Introduction to this compound
This compound is a valuable intermediate in medicinal chemistry, prized for its unique structure combining a morpholine ring and a highly reactive aldehyde functional group.[1] The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The aldehyde group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, most notably through reductive amination and olefination reactions.[1] Understanding the kinetic profile of this reagent in comparison to other aldehydes is essential for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.
Aldehydes Selected for Comparison
To contextualize the reactivity of this compound, two alternative aldehydes were selected for this study:
-
Acetaldehyde: A simple, small aliphatic aldehyde. It serves as a baseline to evaluate the fundamental influence of the bulky and electron-withdrawing morpholine substituent.
-
2-(Piperidin-1-yl)acetaldehyde: A close structural analog. The piperidine ring is slightly more basic and has a different conformational profile than morpholine, allowing for a nuanced comparison of steric and electronic effects of N-heterocyclic substituents.
A summary of the structural properties of these aldehydes is presented in Table 1.
Table 1: Structural Properties of Compared Aldehydes
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound | O(CC)N(CC=O)CC | 129.16[2] | Contains an N,O-heterocycle; Inductively withdrawing oxygen atom. |
| Acetaldehyde | CC=O | 44.05 | Small, sterically unhindered baseline. |
| 2-(Piperidin-1-yl)acetaldehyde | C1CCCCN1CC=O | 127.19 | Contains an N-heterocycle; More basic and conformationally flexible than morpholine. |
Reductive Amination Kinetics
Reductive amination is a cornerstone method for amine synthesis, proceeding through the formation of an imine or iminium intermediate, which is then reduced in situ.[1][3] The overall reaction rate is influenced by two key stages: the initial nucleophilic attack on the carbonyl carbon to form the imine, and the subsequent reduction.
Theoretical Kinetic Comparison
The reactivity of an aldehyde in the initial phase of reductive amination is governed by the electrophilicity of the carbonyl carbon and the steric hindrance surrounding it.[4]
-
Electronic Effects: The morpholine ring in this compound contains an oxygen atom, which exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to acetaldehyde, which only has an electron-donating alkyl group. The piperidine ring lacks this second heteroatom, making its inductive effect less pronounced.
-
Steric Effects: The bulky morpholine and piperidine groups create more steric hindrance around the carbonyl carbon than the simple methyl group of acetaldehyde.[4] This bulkiness can slow down the approach of the nucleophile (the amine) and the hydride reagent.
This interplay suggests that while the morpholino- and piperidino- substituents electronically activate the aldehyde, they also sterically hinder it. The expected net effect is a reactivity order of Acetaldehyde > this compound ≈ 2-(Piperidin-1-yl)acetaldehyde , though the exact rates would depend heavily on the specific amine and reducing agent used.
Below is a diagram illustrating how these structural features are expected to influence reaction rates.
Experimental Protocol: Kinetic Analysis of Reductive Amination
This protocol describes a general method for comparing the reaction rates of different aldehydes using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of each aldehyde (this compound, Acetaldehyde, 2-(Piperidin-1-yl)acetaldehyde), a primary amine (e.g., benzylamine), and a reducing agent (e.g., sodium triacetoxyborohydride, STAB) in a deuterated solvent (e.g., MeOD or CDCl₃).
-
Prepare a 0.1 M stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube at a controlled temperature (e.g., 25°C), combine 100 µL of the aldehyde stock solution, 100 µL of the amine stock solution, and 50 µL of the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the chemical shifts of the aldehyde proton and the internal standard.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 100 µL of the STAB stock solution to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate the peak corresponding to the aldehyde proton and the peak for the internal standard.
-
Calculate the concentration of the aldehyde at each time point by normalizing its integral against the constant integral of the internal standard.
-
Plot the concentration of the aldehyde versus time. The initial slope of this curve is proportional to the initial reaction rate.
-
Determine the rate law and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law equation.
-
The following diagram outlines this experimental workflow.
Horner-Wadsworth-Emmons (HWE) Olefination Kinetics
The HWE reaction is a widely used method for forming alkenes, typically with a strong preference for the (E)-isomer.[5][6] The reaction involves the nucleophilic attack of a stabilized phosphonate carbanion on an aldehyde. The rate-limiting step is generally the initial addition of the carbanion to the aldehyde carbonyl.[5]
Theoretical Kinetic Comparison
The same steric and electronic factors discussed for reductive amination apply to the HWE reaction.
-
Electronic Effects: The increased electrophilicity of the carbonyl carbon in this compound due to the -I effect of the morpholine ring should accelerate the rate-limiting nucleophilic attack by the phosphonate carbanion.
-
Steric Effects: The steric bulk of the morpholine and piperidine groups would be expected to slow the reaction compared to acetaldehyde.
Given that the attacking nucleophile (the phosphonate carbanion) is often bulky itself, the steric clash can be significant. Therefore, the expected reactivity trend is likely dominated by sterics: Acetaldehyde > this compound ≈ 2-(Piperidin-1-yl)acetaldehyde .
Table 2: Predicted Kinetic and Performance Comparison
| Reaction | Aldehyde | Expected Relative Rate | Key Considerations |
| Reductive Amination | Acetaldehyde | Fastest | Low steric hindrance dominates. |
| This compound | Slower | Steric hindrance from morpholine ring outweighs electronic activation. | |
| 2-(Piperidin-1-yl)acetaldehyde | Slower | Similar steric profile to morpholine; slightly less electronic activation. | |
| HWE Olefination | Acetaldehyde | Fastest | Most accessible carbonyl for bulky phosphonate carbanion. |
| This compound | Slowest | Significant steric clash between morpholine ring and phosphonate reagent. | |
| 2-(Piperidin-1-yl)acetaldehyde | Slower | Similar steric hindrance to morpholine. |
Experimental Protocol: HWE Reaction Monitoring
A representative protocol for performing and monitoring an HWE reaction is provided below. Kinetic data can be obtained using a similar sampling and analysis method (e.g., GC-MS or NMR) as described for reductive amination.
-
Phosphonate Carbanion Generation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve a stabilized phosphonate (e.g., triethyl phosphonoacetate, 1.1 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the carbanion.
-
-
Olefination Reaction:
-
Add the aldehyde (1.0 eq.) dropwise to the cooled carbanion solution.
-
Let the reaction stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-12 hours.
-
-
Workup and Analysis:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the yield and the ratio of (E)- to (Z)-isomers. Purify by column chromatography.
-
The general pathway for these reactions is depicted below.
Conclusion
-
Reactivity Profile: this compound is expected to be less reactive than simple aliphatic aldehydes like acetaldehyde in both reductive amination and HWE reactions, primarily due to the steric hindrance imposed by the morpholine ring.
-
Electronic Activation: The inductive electron-withdrawing effect of the morpholine ring electronically activates the carbonyl group, partially offsetting the steric hindrance. This makes it more reactive than it would be based on size alone.
-
Synthetic Utility: The slightly attenuated reactivity of this compound can be advantageous, potentially leading to more controlled reactions and fewer side products compared to highly reactive, unhindered aldehydes. The presence of the morpholine moiety is often a strategic design choice, justifying any potential decrease in reaction rate with significant gains in the pharmacological profile of the final molecule.
For drug development professionals, the choice to use this compound should be guided by the desired final structure. While reaction times may need to be extended or temperatures slightly elevated compared to simpler substrates, the reliable incorporation of the valuable morpholine scaffold often outweighs the modest kinetic penalty.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. brainkart.com [brainkart.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Assessing the Stereoselectivity of 2-Morpholinoacetaldehyde Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule dictates its biological activity. 2-Morpholinoacetaldehyde, an α-amino aldehyde, presents a versatile scaffold for the introduction of new stereocenters. However, a comprehensive analysis of its stereodirecting capabilities in key chemical transformations is not extensively documented in publicly available literature.
This guide provides a framework for assessing the stereoselectivity of this compound in comparison to other N-substituted α-amino aldehydes. It offers detailed experimental protocols for benchmark reactions and illustrates the underlying principles of stereocontrol. While specific quantitative data for this compound is limited, the following sections offer a robust methodology for its evaluation.
Comparative Stereoselectivity: Aldol and Michael Additions
The facial selectivity of α-amino aldehydes in nucleophilic addition reactions is influenced by the nature of the nitrogen substituent and the reaction conditions. The morpholine moiety, with its ethereal oxygen, may exert unique electronic and steric effects compared to simple alkyl or aryl substituents on the nitrogen atom. Below is a comparative summary of expected outcomes in aldol and Michael additions, contrasting this compound with other common α-amino aldehydes.
Table 1: Comparative Diastereoselectivity in Aldol Reactions of N-Substituted α-Amino Aldehydes
| Aldehyde | Nucleophile | Catalyst/Conditions | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| This compound | Acetone | L-Proline | syn/anti (Hypothetical) | Data not available |
| N-Boc-2-azetidinaldehyde | Silyl Ketene Acetal | TiCl4 | syn | >95:5 |
| N,N-Dibenzylglycinaldehyde | Lithiated Ester Enolate | THF, -78 °C | anti | 85:15 |
Table 2: Comparative Enantioselectivity in Organocatalyzed Michael Additions
| Aldehyde | Michael Acceptor | Organocatalyst | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| This compound | Nitrostyrene | Diphenylprolinol Silyl Ether | Data not available |
| Propanal | Nitrostyrene | Diphenylprolinol Silyl Ether | 99% |
| N-Boc-L-prolinal | Methyl Vinyl Ketone | (S)-Proline | 85% |
Experimental Protocols
The following protocols describe standard procedures for evaluating the stereoselectivity of this compound in aldol and Michael reactions.
Protocol 1: L-Proline-Catalyzed Aldol Addition to Acetone
Objective: To determine the diastereoselectivity of the aldol reaction between this compound and acetone.
Materials:
-
This compound
-
Acetone (anhydrous)
-
L-Proline
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMSO (4.0 mL) is added acetone (10.0 mmol, 10 equivalents).
-
L-proline (0.3 mmol, 30 mol%) is added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy of the purified product.
Protocol 2: Organocatalyzed Michael Addition to trans-β-Nitrostyrene
Objective: To determine the enantioselectivity of the Michael addition of this compound to trans-β-nitrostyrene.
Materials:
-
This compound
-
trans-β-Nitrostyrene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diphenylprolinol silyl ether)
-
Toluene (anhydrous)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of trans-β-nitrostyrene (0.5 mmol) and the organocatalyst (0.1 mmol, 20 mol%) in anhydrous toluene (2.0 mL) is added this compound (1.0 mmol, 2 equivalents).
-
The reaction mixture is stirred at room temperature for 48-72 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Visualizing Reaction Pathways and Stereochemical Models
The stereochemical outcome of these reactions can be rationalized by considering the transition state assemblies. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows.
Caption: Proposed mechanism for the L-proline-catalyzed aldol reaction.
Caption: Experimental workflow for assessing enantioselectivity.
Comparative Analysis of 2-Morpholinoacetaldehyde: An Evaluation Based on Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological activities of 2-Morpholinoacetaldehyde is limited in publicly available scientific literature. This guide provides a comparative perspective based on the known biological effects of its core functional groups—the morpholine ring and the aldehyde group—and related compounds. The experimental data presented is illustrative of the types of activities exhibited by structurally similar molecules and should not be directly extrapolated to this compound without dedicated experimental validation.
Introduction
This compound is a bifunctional organic molecule incorporating a saturated morpholine heterocycle and a reactive aldehyde group. The morpholine moiety is a common feature in a multitude of bioactive compounds, known to enhance pharmacokinetic properties and confer a range of biological activities, including anticancer and anti-inflammatory effects.[1] Aldehydes, on the other hand, are known for their high reactivity and can exhibit significant cytotoxicity and immunomodulatory properties.[2][3][4] This guide explores the potential biological activities of this compound by cross-validating information from studies on related morpholine derivatives and various aldehydes.
Data Presentation: Comparative Biological Activities
The following tables summarize the observed biological activities of various morpholine-containing compounds and aldehydes, which may provide insights into the potential activities of this compound.
Table 1: Cytotoxic Activity of Selected Morpholine Derivatives and Aldehydes
| Compound/Derivative | Cell Line | IC50/EC50 | Reference Activity |
| 4-morpholino-2-phenylquinazoline derivative 15e | A375 (Melanoma) | 0.58 µM | Potent anticancer activity[5] |
| Morpholine-substituted chalcone intermediates | Multiple Cancer Cell Lines | Varies | Antiproliferative activity[6] |
| 2-morpholino-4-anilinoquinoline compound 3d | HepG2 (Hepatocellular Carcinoma) | 8.50 µM | Antitumor agent[7] |
| Glutaraldehyde | Fibroblasts | Concentration-dependent | High cytotoxicity[8] |
| Formaldehyde | Huh7-25-CD81 | Concentration-dependent | High cytotoxicity[9] |
| Cinnamaldehyde | Various pathogenic bacteria | Varies | Antimicrobial and antibiofilm activity[2] |
Table 2: Anti-inflammatory Activity of Selected Aldehydes and Morpholine-Related Scaffolds
| Compound/Derivative | Model System | Key Findings | Reference Activity |
| Aldehyde-enriched grapefruit essential oil | LPS-stimulated macrophages | Decreased IL-6 and TNF-α expression[10] | Anti-inflammatory effects |
| Cinnamaldehyde | Poultry liver and monocyte/macrophage-like cell lines | Production of anti-inflammatory cytokines[11] | Immunomodulatory effect |
| Coniferyl aldehyde | Leptomeningeal cells | Suppressed JAK2 signaling pathway[12] | Inhibition of inflammatory effects |
| Pyrrole heterocycle (common in NSAIDs) | Carrageenan-induced paw edema in rats | Potent COX-inhibitory and anti-inflammatory properties | Anti-inflammatory agents |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to assess the cytotoxicity and anti-inflammatory potential of compounds like this compound.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration at which a compound exhibits cytotoxic effects on a given cell line.
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of pro-inflammatory cytokines by immune cells.
Objective: To assess the anti-inflammatory potential of a compound by measuring its effect on cytokine production in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
Procedure:
-
Cell Culture and Stimulation: Culture RAW 264.7 cells in 24-well plates. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control, and a positive control (LPS stimulation without the test compound).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants to the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokines in the samples is determined by comparison with a standard curve. A reduction in cytokine levels in the presence of the test compound indicates anti-inflammatory activity.
Mandatory Visualization
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of this compound.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Potential inhibition points in the LPS-induced inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staging.aapd.org [staging.aapd.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Morpholinoacetaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful molecular design and synthesis. 2-Morpholinoacetaldehyde, a bifunctional molecule incorporating both a reactive aldehyde and a morpholine moiety, has emerged as a valuable intermediate in the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of its applications, presents a comparative analysis with its alcohol analogue, 2-morpholinoethanol, and furnishes detailed experimental protocols for its key transformations.
Performance Comparison: this compound vs. Alternatives
The utility of this compound primarily lies in its ability to introduce the morpholinoethyl group into target molecules. This functionality is prevalent in numerous pharmaceuticals due to the favorable physicochemical properties conferred by the morpholine ring, such as improved aqueous solubility and metabolic stability. While other bifunctional building blocks exist, the unique combination of the aldehyde and morpholine groups in a compact structure makes this compound a versatile reagent.
A key alternative and structurally related compound is 2-morpholinoethanol. The choice between the aldehyde and the alcohol depends on the desired synthetic transformation.
| Feature | This compound | 2-Morpholinoethanol |
| Reactive Functional Group | Aldehyde (-CHO) | Primary Alcohol (-CH2OH) |
| Primary Applications | Reductive amination, Wittig reactions, Horner-Wadsworth-Emmons reactions, synthesis of morpholino nucleic acid (MNA) analogues.[1] | Esterification, etherification, conversion to corresponding halides for nucleophilic substitution. Used as an intermediate in the synthesis of drugs like mycophenolate mofetil and pinaverium bromide.[2][3] |
| Typical Transformations | Forms C-N bonds directly with primary and secondary amines. Forms C=C bonds with phosphorus ylides. | Requires activation (e.g., tosylation, mesylation) for nucleophilic substitution. Can be oxidized to the corresponding aldehyde. |
| Advantages | Direct and efficient introduction of the morpholinoethylamino moiety. Versatile for carbon chain extension. | Stable and less prone to side reactions compared to the aldehyde. Can act as a nucleophile. |
| Limitations | More susceptible to oxidation and polymerization compared to the alcohol. | Requires an additional oxidation step to be used in reactions typical for aldehydes. |
Key Applications and Experimental Protocols
This compound is instrumental in several pivotal synthetic reactions. Below are detailed protocols for some of its most significant applications.
Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of amines. This compound serves as an efficient precursor for the introduction of the N-(2-morpholinoethyl) group onto primary and secondary amines.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add this compound (1.1 equivalents) to the solution at room temperature.
-
Formation of Imine/Enamine: Stir the reaction mixture for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the mixture.[4] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for a Representative Reductive Amination:
| Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | 4 | 85 |
| Benzylamine | NaBH₃CN | Methanol | 6 | 88 |
| Piperidine | NaBH(OAc)₃ | DCM | 3 | 92 |
Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds. This compound can be reacted with phosphorus ylides to generate morpholine-containing alkenes, which are valuable intermediates in organic synthesis.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents), dropwise to generate the ylide. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[5]
Synthesis of Morpholino Nucleic Acid (MNA) Analogues
This compound is a key precursor in the synthesis of morpholino nucleoside subunits, which are the building blocks for phosphorodiamidate morpholino oligonucleotides (PMOs).[1] These synthetic nucleic acid analogues are used as antisense agents in research and clinical applications.
Experimental Protocol (Conceptual Outline):
The synthesis of MNA phosphoramidites is a multi-step process. A crucial step involves the reductive amination of a protected and functionalized sugar derivative with a morpholine precursor, which can be derived from this compound.
-
Synthesis of the Morpholino Scaffold: A protected ribonucleoside is oxidized to a dialdehyde. This dialdehyde is then cyclized with an appropriate amine, followed by reduction to form the morpholino nucleoside.
-
Introduction of the Phosphoramidite Moiety: The free hydroxyl group on the morpholino nucleoside is then reacted with a phosphitylating agent to install the phosphoramidite functionality.
-
Solid-Phase Oligonucleotide Synthesis: The resulting MNA-phosphoramidite is used in automated solid-phase synthesis to be incorporated into an oligonucleotide chain.[6]
Visualizing Synthetic and Biological Pathways
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical synthetic workflow and a hypothetical signaling pathway where a derivative might be active.
Caption: Workflow for Reductive Amination using this compound.
Caption: Hypothetical Signaling Pathway Inhibition by a this compound Derivative.
References
Safety Operating Guide
Proper Disposal of 2-Morpholinoacetaldehyde: A Guide for Laboratory Professionals
The proper disposal of 2-Morpholinoacetaldehyde is crucial for maintaining laboratory safety and ensuring environmental protection. As a chemical used in research and development, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to mitigate potential risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, based on established safety data for structurally related compounds.
I. Hazard and Safety Overview
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat is recommended.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[1] Adherence to institutional, local, regional, and national regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Collect Waste: Accumulate the waste in a designated, sturdy, leak-proof, and chemically compatible container with a secure screw-top cap.
Step 2: Labeling of Hazardous Waste
-
Clear Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Include Details: Note any associated hazards (e.g., "Irritant," "Toxic") and the approximate quantity of the waste on the label.[1]
Step 3: Storage of Hazardous Waste
-
Designated Area: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] This area should be at or near the point of generation and under the control of laboratory personnel.[2]
Step 4: Arrange for Disposal
-
Contact EHS: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
-
Follow Procedures: Follow their specific procedures for documentation and collection. Disposal should be carried out by a licensed and approved waste disposal service.[2]
IV. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation.[1]
-
Wear PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.[1]
-
Absorb Spill: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Collect and Dispose: Collect the absorbed material and any contaminated items into a designated hazardous waste container.[1]
-
Decontaminate Area: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.[1]
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of 2-Morpholinoacetaldehyde: A Comprehensive Guide
Essential Safety Information
2-Morpholinoacetaldehyde is an aldehyde derivative of morpholine. Aldehydes, as a class, can be irritating to the skin, eyes, and respiratory system.[1] Some aldehydes are also flammable and may be toxic.[2][3] The morpholine component suggests that the compound may also share some toxicological properties with other morpholine-containing substances. Therefore, handling this compound requires stringent adherence to safety protocols to minimize exposure and risk.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, the following table provides general physical and chemical properties for the hydrochloride salt of this compound, which is often used to improve stability.[4] It is crucial to consult the specific SDS from your supplier for detailed hazard information and exposure limits.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [4] |
| CAS Number | 1172495-88-3 (hydrochloride) | [4][5] |
| Molecular Formula | C6H12ClNO2 | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Boiling Point | ~255.9°C | [4] |
| Density | ~1.1 g/cm³ | [4] |
| Solubility | Soluble in water and dichloromethane | [4] |
Operational Plan: From Receipt to Disposal
A systematic approach is critical for safely managing this compound in a laboratory setting.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the supplier has provided a Safety Data Sheet (SDS). If not, request one immediately and do not handle the chemical until the SDS has been reviewed.
-
Verify that the container is properly labeled with the chemical name, concentration, and appropriate hazard warnings.
Storage
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
Keep the container tightly closed to prevent the release of vapors and protect it from moisture.[7]
-
Given that some aldehydes are light-sensitive, store in a dark or opaque container.[2]
Handling
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Wear the appropriate Personal Protective Equipment (PPE) at all times (see table below).
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound, based on general guidance for aldehydes and morpholine compounds.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times. | To prevent skin contact and absorption. |
| Eyes/Face | Chemical splash goggles and a face shield. | To protect against splashes and vapors.[1] |
| Body | A flame-retardant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if vapor concentrations are unknown or exceed exposure limits. | To prevent inhalation of harmful vapors.[8] |
Emergency Procedures
Spill Response
In the event of a spill, follow a calm and systematic procedure to ensure safety.
References
- 1. Aldehydes and Ketals [iloencyclopaedia.org]
- 2. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 3. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 4. This compound hydrochloride (1172495-88-3) for sale [vulcanchem.com]
- 5. 1172495-88-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. johndwalsh.com [johndwalsh.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
